BOS-172722
Description
Mps1 Inhibitor BOS172722 is an orally bioavailable, selective inhibitor of the serine/threonine-protein kinase monopolar spindle 1 (Mps1; TTK), with potential antineoplastic activity. Upon administration, the Mps1 inhibitor BOS172722 binds to and inhibits the activity of Mps1, a core component of the spindle assembly checkpoint (SAC). Inhibition of Mps1 activity compromises spindle assembly checkpoint, increases chromosome missegregation errors and decreases cancer cell viability. Mps1, a dual-specificity protein kinase expressed in proliferating normal tissues and aberrantly overexpressed in certain tumor types, is activated during mitosis and is essential in proper SAC function and chromosomal alignment.
MPS1 inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-N-(2,2-dimethylpropyl)-2-N-[2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-7-33-19-11-16(22-31-27-14-32(22)6)8-9-18(19)29-23-25-12-17-10-15(2)28-21(20(17)30-23)26-13-24(3,4)5/h8-12,14H,7,13H2,1-6H3,(H,26,28)(H,25,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWLRDAOCLITOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN=CN2C)NC3=NC=C4C=C(N=C(C4=N3)NCC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578245-44-9 | |
| Record name | BOS172722 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Core Mechanism of Action of BOS-172722: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOS-172722 is a potent and selective, orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1] MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] In neoplastic cells, which often exhibit high rates of proliferation and may have a compromised SAC, this compound induces a catastrophic failure of cell division, leading to apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Molecular Target and Potency
The primary molecular target of this compound is the MPS1 kinase. This compound exhibits high potency against its target, as demonstrated by in vitro biochemical and cellular assays.
| Parameter | Value | Conditions |
| IC50 | 4 nM | Low ATP (10 µM) |
| IC50 | 10 nM | High ATP (1 mM) |
| Ki | 0.11 nM | Not specified |
| Cellular IC50 | 60 ± 30 nM | MSD assay for MPS1 T33/S37 auto-phosphorylation |
Table 1: In Vitro Potency of this compound against MPS1 Kinase.
Mechanism of Action: Abrogation of the Spindle Assembly Checkpoint
The core mechanism of action of this compound is the inhibition of MPS1 kinase activity, which leads to the abrogation of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling pathway that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.
Signaling Pathway
In a normal mitotic cell, unattached kinetochores activate the SAC. MPS1 is a key upstream kinase in this pathway, responsible for the recruitment and activation of several downstream checkpoint proteins, including MAD1, MAD2, and BUBR1. This cascade ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying sister chromatid separation.
By inhibiting MPS1, this compound prevents the recruitment of these essential checkpoint proteins to the kinetochores. This leads to a failure to establish and maintain the mitotic checkpoint, even in the presence of spindle poisons like paclitaxel that would normally activate it. Consequently, the APC/C is prematurely activated, leading to the degradation of securin and cyclin B and an untimely entry into anaphase.
Cellular Consequences
The abrogation of the SAC by this compound results in a dramatically shortened mitosis. Cancer cells treated with this compound exit mitosis prematurely, leading to gross chromosomal missegregation and the formation of aneuploid daughter cells. This genomic instability ultimately triggers apoptotic cell death.
| Treatment | Time in Mitosis (minutes) | Outcome |
| Untreated HeLa Cells | 52 | Normal Mitosis |
| This compound (200 nM) | 11 | Premature Mitotic Exit, Chromosomal Defects |
| Paclitaxel Alone | 110 | Mitotic Arrest |
| This compound + Paclitaxel | 15 | Rapid Mitotic Exit, Severe Chromosomal Abnormalities, Cell Death |
Table 2: Effect of this compound on the Duration of Mitosis.
Synergistic Activity with Paclitaxel
This compound demonstrates strong synergistic activity when combined with taxanes such as paclitaxel. Paclitaxel stabilizes microtubules, leading to the activation of the SAC and a prolonged mitotic arrest. By inhibiting MPS1, this compound overrides this paclitaxel-induced arrest, forcing the cells to divide rapidly with unresolved spindle defects. This combination leads to a higher degree of chromosomal missegregation and a more robust induction of apoptosis than either agent alone.
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against MPS1 kinase.
-
Method: Purified recombinant MPS1 protein is incubated with varying concentrations of this compound in the presence of ATP (either 10 µM for low concentration or 1 mM for high concentration) and a suitable substrate. Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radiometric or fluorescence-based assay. IC50 values are calculated from the dose-response curves.
Cellular MPS1 Autophosphorylation Assay (MSD)
-
Objective: To measure the inhibition of MPS1 activity in a cellular context.
-
Method: HCT116 cells are treated with nocodazole to induce mitotic arrest and activate MPS1. The cells are then co-treated with varying concentrations of this compound and the proteasome inhibitor MG132 (to prevent mitotic exit). Cell lysates are analyzed using a Meso Scale Discovery (MSD) electrochemiluminescence assay to quantify the levels of MPS1 autophosphorylation at T33/S37.
Live-Cell Imaging
-
Objective: To visualize and quantify the effect of this compound on mitotic timing.
-
Method: HeLa cells stably expressing a fluorescently tagged histone (e.g., H2B-mCherry) are cultured in a chambered coverslip. The cells are treated with either vehicle control or this compound (e.g., 200 nM). Time-lapse microscopy is then performed to monitor the cells as they enter and exit mitosis. The time from nuclear envelope breakdown to anaphase onset is measured for a statistically significant number of cells in each condition.
Immunofluorescence Staining for SAC Proteins
-
Objective: To assess the effect of this compound on the recruitment of SAC proteins to kinetochores.
-
Method: HeLa cells are treated with a mitotic arresting agent like nocodazole, followed by treatment with this compound. Cells are then fixed, permeabilized, and stained with primary antibodies against key SAC proteins (e.g., MAD1, MAD2, BUBR1) and a kinetochore marker (e.g., CREST). Fluorescently labeled secondary antibodies are used for visualization by confocal microscopy. The intensity of the SAC protein signal at the kinetochores is quantified.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with paclitaxel in a preclinical model.
-
Method: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into treatment groups: vehicle, this compound (administered orally), paclitaxel (administered intravenously), and the combination of this compound and paclitaxel. Tumor volume is measured regularly to assess treatment efficacy. Pharmacodynamic markers, such as phosphorylation of histone H3 (p-HH3) and the MPS1 substrate KNL1, can be assessed in tumor biopsies by immunohistochemistry or immunoblotting to confirm target engagement.
Conclusion
This compound is a highly potent and selective inhibitor of MPS1 kinase that exerts its anti-cancer effects by abrogating the Spindle Assembly Checkpoint. This leads to a rapid and error-prone mitosis, resulting in extensive aneuploidy and subsequent apoptotic cell death. The synergistic interaction of this compound with microtubule-stabilizing agents like paclitaxel provides a strong rationale for its clinical development in highly proliferative and chromosomally unstable cancers, such as triple-negative breast cancer. The detailed understanding of its mechanism of action, supported by robust preclinical data, positions this compound as a promising therapeutic agent in oncology.
References
BOS-172722: A Selective Mps1 Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BOS-172722 (also known as CCT289346) is a potent and selective, orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2] By inhibiting Mps1, this compound disrupts the proper segregation of chromosomes during mitosis, leading to catastrophic aneuploidy and subsequent cell death, particularly in rapidly proliferating cancer cells.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its synergistic effects with taxanes like paclitaxel.[1][2]
Introduction to Mps1 Kinase and the Spindle Assembly Checkpoint
Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.[4][5][6] The SAC monitors the attachment of microtubules to the kinetochores of sister chromatids.[1] When improper attachments are detected, the SAC is activated, halting the cell cycle in metaphase and preventing premature entry into anaphase.[4][5] This delay provides time for error correction, thus safeguarding genomic stability.[4]
Mps1 is a key upstream kinase in the SAC signaling cascade.[4][7] Its kinase activity is essential for the recruitment of other critical checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[4][8] This recruitment initiates a signaling cascade that ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation and allowing anaphase to proceed.[5]
Due to their high proliferation rates and frequent chromosomal instability, many cancer cells are particularly dependent on a functional SAC to survive.[1] Therefore, inhibiting Mps1 presents a promising therapeutic strategy to selectively target cancer cells by forcing them into a premature and error-prone mitosis, leading to cell death.[1][9]
This compound: Mechanism of Action
This compound is a selective inhibitor that targets the ATP-binding site of Mps1 kinase.[8][9] By binding to Mps1, this compound prevents its autophosphorylation and the subsequent phosphorylation of its downstream substrates, including KNL1.[1][2] This inhibition disrupts the entire SAC signaling pathway.[10]
The primary mechanism of action of this compound involves the abrogation of the mitotic checkpoint.[1] In the presence of this compound, cells with unattached kinetochores fail to arrest in mitosis.[1][11] This leads to a premature exit from mitosis, resulting in gross chromosomal missegregation and the formation of aneuploid daughter cells.[1][3] The high levels of aneuploidy are unsustainable, ultimately triggering apoptotic cell death.[1]
The following diagram illustrates the Mps1 signaling pathway and the inhibitory effect of this compound.
Figure 1: Mps1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Presentation
This compound has demonstrated high potency in both biochemical and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Conditions | Reference |
| IC50 | 0.004 µM | Purified recombinant Mps1, 10 µM ATP | [11] |
| 0.01 µM | Purified recombinant Mps1, 1 mM ATP | [11] | |
| 11 nM | [12] | ||
| 2 nM | [13] | ||
| Ki | 0.11 nM | [12] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Mps1 Autophosphorylation (T33/S37) | HCT116 | IC50 | 0.06 ± 0.03 µmol/L | [1] |
| Growth Inhibition (5-day) | TNBC Cell Lines | GI50 | < 200 nM | [11] |
| Time in Mitosis | HeLa | Untreated | 52 minutes | [1][11] |
| HeLa | 200 nM this compound | 11 minutes | [1][11] | |
| Paclitaxel alone | 110 minutes | [3][14] | ||
| Paclitaxel + this compound | 15 minutes | [3][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Mps1 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Mps1 kinase.
-
Objective: To determine the IC50 value of this compound against Mps1.
-
Materials:
-
Purified recombinant human Mps1 protein.
-
ATP (at varying concentrations, e.g., 10 µM and 1 mM).[11]
-
A suitable Mps1 substrate (e.g., a synthetic peptide or a protein like myelin basic protein).
-
32P-γ-ATP or a fluorescence-based detection system.
-
This compound at various concentrations.
-
Kinase reaction buffer.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, Mps1 enzyme, and the substrate.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of 32P-γ-ATP if using radiometric detection).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of substrate phosphorylation.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Mps1 Autophosphorylation Assay (Meso Scale Discovery - MSD)
This assay quantifies the inhibition of Mps1 autophosphorylation in a cellular context.[1]
-
Objective: To determine the cellular IC50 of this compound for Mps1 inhibition.
-
Materials:
-
Procedure:
-
Seed HCT116-Myc-Mps1 cells in plates.
-
Treat cells with nocodazole to induce mitotic arrest.
-
Add this compound at a range of concentrations and incubate.
-
Lyse the cells and quantify total protein concentration.
-
Add cell lysates to the anti-Myc coated MSD plates and incubate to capture Myc-Mps1.
-
Wash the plates and add the phospho-specific Mps1 detection antibody.
-
Add a labeled secondary antibody and read the plate on an MSD instrument.
-
Normalize the phospho-Mps1 signal to the total protein amount and calculate the IC50 value.
-
Live-Cell Imaging for Mitotic Progression
This method visualizes the effect of this compound on the duration of mitosis and the fidelity of chromosome segregation.[1][11]
-
Objective: To measure the time in mitosis and observe chromosomal abnormalities.
-
Materials:
-
Procedure:
-
Plate H2B-mCherry HeLa cells in a glass-bottom dish suitable for microscopy.
-
Treat the cells with either vehicle control or this compound.
-
Place the dish on the microscope stage and acquire time-lapse images (e.g., every 5-10 minutes) for an extended period (e.g., 24 hours).
-
Analyze the movies to determine the time from nuclear envelope breakdown (NEBD) to anaphase onset for individual cells.
-
Quantify the percentage of cells exhibiting mitotic defects such as chromosome misalignments and lagging chromosomes.[1]
-
The following diagram outlines the experimental workflow for live-cell imaging.
Figure 2: Experimental Workflow for Live-Cell Imaging.
In Vivo Pharmacodynamic Studies
These studies assess the in vivo target engagement and efficacy of this compound in animal models.[1][2]
-
Objective: To evaluate the inhibition of Mps1 activity and anti-tumor efficacy in vivo.
-
Materials:
-
Human tumor xenograft models (e.g., MDA-MB-231 triple-negative breast cancer cells) in immunocompromised mice.[1]
-
This compound formulated for oral administration.
-
Paclitaxel (for combination studies).[1]
-
Antibodies for immunohistochemistry (IHC) or immunofluorescence (IF) against p-Histone H3 (a mitotic marker) and p-KNL1 (a direct Mps1 substrate).[1][2]
-
-
Procedure:
-
Establish tumors in mice by subcutaneous injection of cancer cells.
-
Once tumors reach a certain size, randomize mice into treatment groups (e.g., vehicle, this compound alone, paclitaxel alone, combination).
-
Administer treatments as scheduled (e.g., this compound orally, paclitaxel intravenously).
-
For pharmacodynamic assessment, collect tumors at specific time points after treatment.
-
Process tumors for IHC or IF to quantify the levels of p-Histone H3 and p-KNL1.[1]
-
For efficacy studies, monitor tumor volume over time.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Synergy with Paclitaxel
This compound exhibits strong synergistic anti-cancer activity when combined with paclitaxel, a microtubule-stabilizing agent commonly used in chemotherapy.[1][2] Paclitaxel treatment activates the SAC, causing a prolonged mitotic arrest.[1] By inhibiting Mps1, this compound overrides this paclitaxel-induced mitotic delay, forcing cells to exit mitosis prematurely with severe chromosome segregation errors.[1][3] This combination leads to a significant increase in cancer cell death compared to either agent alone.[1][2]
This synergistic relationship has been demonstrated in vitro in triple-negative breast cancer (TNBC) cell lines and in vivo in human tumor xenograft models, where the combination of this compound and paclitaxel resulted in robust tumor regressions.[1][2]
The logical relationship of this synergistic action is depicted below.
Figure 3: Synergistic Mechanism of this compound and Paclitaxel.
Clinical Development
This compound has advanced into clinical trials.[3][14] A Phase 1/1b study was initiated to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in combination with paclitaxel in patients with advanced solid tumors, including triple-negative breast cancer.[15][16] The promising preclinical data, particularly the strong synergy with paclitaxel, provide a solid rationale for its clinical investigation in this patient population with high unmet medical need.[2]
Conclusion
This compound is a highly potent and selective Mps1 kinase inhibitor with a clear mechanism of action centered on the disruption of the spindle assembly checkpoint. Its ability to induce catastrophic mitotic errors in cancer cells, especially in combination with taxanes, makes it a promising therapeutic agent. The data presented in this guide underscore the potential of this compound as a targeted therapy for the treatment of various malignancies, particularly triple-negative breast cancer. Further clinical development will be crucial in defining its role in the oncologic armamentarium.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Facebook [cancer.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. BOS172722 / Boston Pharma [delta.larvol.com]
The Role of BOS-172722 in the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The serine/threonine kinase Monopolar Spindle 1 (MPS1) is a key regulator of the SAC, making it an attractive target for anti-cancer therapies. BOS-172722 is a potent and selective inhibitor of MPS1 that has demonstrated significant preclinical and clinical activity, particularly in combination with taxanes. This technical guide provides an in-depth overview of the role of this compound in the SAC, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to the Spindle Assembly Checkpoint (SAC)
The spindle assembly checkpoint is a complex signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2] This checkpoint ensures that each daughter cell receives a complete and accurate set of chromosomes. The core function of the SAC is to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins for degradation, thereby triggering the metaphase-to-anaphase transition.[3][4]
The SAC is activated by unattached or improperly attached kinetochores, the protein structures on chromosomes where spindle microtubules bind.[5] A key player in this process is the Mitotic Checkpoint Complex (MCC), which is composed of the proteins BUD3, BUBR1 (MAD3 in yeast), MAD2, and CDC20.[3] The formation of the MCC is a critical step in SAC activation, as it directly binds to and inhibits the APC/C.[4]
The Role of MPS1 in the Spindle Assembly Checkpoint
Monopolar Spindle 1 (MPS1), also known as TTK, is a dual-specificity protein kinase that plays a central role in the initiation and maintenance of the spindle assembly checkpoint.[6][7] Its kinase activity is essential for the recruitment of several key SAC proteins to unattached kinetochores.[5][8]
Upon mitotic entry, MPS1 is recruited to the kinetochores where it phosphorylates multiple substrates, including the kinetochore-null protein 1 (KNL1).[6][8][9] Phosphorylation of KNL1 creates docking sites for other SAC proteins, including the BUB1/BUB3 complex, which in turn recruits MAD1 and MAD2.[3][6] This cascade of events ultimately leads to the formation of the Mitotic Checkpoint Complex (MCC) and the inhibition of the APC/C.[4][8]
This compound: A Potent and Selective MPS1 Inhibitor
This compound is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of MPS1 kinase.[1][10][11] By binding to the ATP-binding pocket of MPS1, this compound prevents the phosphorylation of its downstream targets, thereby abrogating the spindle assembly checkpoint.[1] This inhibition leads to a premature exit from mitosis, even in the presence of spindle poisons like paclitaxel that would normally activate the SAC.[10][12] The consequence of this forced mitotic progression is severe chromosome missegregation and, ultimately, apoptotic cell death.[1][10]
Quantitative Data
The potency of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (MPS1 kinase) | 0.004 µM | Low ATP (10 µM) | [12] |
| 0.01 µM | High ATP (1 mM) | [12] | |
| IC50 (MPS1 auto-phosphorylation) | 0.06 ± 0.03 µmol/L | Meso Scale Discovery (MSD) assay in HCT116 cells | [13] |
| Effect on Mitotic Timing | Reduces mitotic duration from 52 minutes to 11 minutes | 200 nmol/L in HeLa cells | [12] |
| Reduces paclitaxel-induced mitotic arrest from 110 minutes to 15 minutes | In combination with paclitaxel | [14] |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Breast Cancer | |||
| MDA-MB-231 | Triple-Negative | Not explicitly stated, but sensitive | [13][15] |
| MCF-7 | ER-positive | 2.4 (for a pyrazolo[4,3-c]hexahydropyridine derivative) | [16] |
| T-47D | ER-positive | 0.43 ± 0.01 (for a pyridazine derivative) | [16] |
| HS578T | Triple-Negative | Lower than MDA-MB-231 | [15] |
| Lung Cancer | |||
| A549 | Non-Small Cell | 8.13 ± 0.06 (for a dihydroquinoline derivative) | [1] |
| H460 | Non-Small Cell | IC50 values vary depending on the compound | [17][18] |
| H1299 | Non-Small Cell | IC50 values vary depending on the compound | [14] |
| H23 | Non-Small Cell | IC50 values vary depending on the compound | [19] |
| Colon Cancer | |||
| HCT116 | Colorectal Carcinoma | Sensitive, used for MPS1 activity investigation | [13] |
| HT29 | Colorectal Adenocarcinoma | IC50 of 1.93 ± 0.01 (for SN-38) | [20] |
| SW480 | Colorectal Adenocarcinoma | 0.07 ± 0.02 (for SN-38) | [20] |
| COLO205 | Colorectal Adenocarcinoma | 0.61 ± 0.23 (for SN-38) | [20] |
| Ovarian Cancer | |||
| OVCAR3 | Ovarian Adenocarcinoma | IC50 values vary depending on the compound | [12] |
| SKOV3 | Ovarian Adenocarcinoma | IC50 values vary depending on the compound | [12][21][22] |
| A2780 | Ovarian Carcinoma | IC50 values vary depending on the compound | [23][24] |
| HeyA8 | Ovarian Cancer | IC50 values vary depending on the compound | [12] |
Experimental Protocols
In Vitro MPS1 Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of purified recombinant MPS1 protein.
-
Reagents: Purified recombinant MPS1, ATP (10 µM for low concentration, 1 mM for high concentration), kinase buffer, substrate peptide, and this compound at various concentrations.
-
Procedure:
-
Prepare a reaction mixture containing MPS1 kinase, kinase buffer, and the substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 30 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay or a fluorescence-based assay.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
-
Live-Cell Imaging of Mitosis
This method allows for the real-time visualization of mitotic progression in cells treated with this compound.
-
Cell Culture and Transfection:
-
Culture HeLa cells or other suitable cell lines in glass-bottom dishes.
-
Transfect the cells with a vector expressing a fluorescently tagged histone protein, such as H2B-mCherry, to visualize chromosomes.
-
-
Imaging Setup:
-
Use an automated inverted fluorescence microscope equipped with a climate chamber to maintain cells at 37°C and 5% CO2.[25]
-
Acquire images at regular intervals (e.g., every 2-5 minutes) using appropriate filter sets for the fluorescent protein.
-
-
Treatment and Data Analysis:
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at the desired concentration and for the specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Staining:
-
Flow Cytometry and Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[23]
-
Immunofluorescence for Phospho-Histone H3 and KNL1
This method is used to detect the phosphorylation status of key mitotic proteins in response to this compound treatment.
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with this compound, with or without paclitaxel.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.[28]
-
-
Immunostaining:
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the levels of protein phosphorylation.[28]
-
Signaling Pathways and Experimental Workflows
Spindle Assembly Checkpoint Signaling Pathway
References
- 1. rsc.org [rsc.org]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. Signaling dynamics in the spindle checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mps1 Phosphorylates Its N-Terminal Extension to Relieve Autoinhibition and Activate the Spindle Assembly Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamics of spindle assembly and position checkpoints: Integrating molecular mechanisms with computational models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. researchgate.net [researchgate.net]
- 22. Identification of Three Potential Prognostic Genes in Platinum-Resistant Ovarian Cancer via Integrated Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. cancer.wisc.edu [cancer.wisc.edu]
- 28. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. flowcytometry-embl.de [flowcytometry-embl.de]
The Discovery and Development of BOS-172722: A Potent and Selective MPS1 Inhibitor for Triple-Negative Breast Cancer
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
BOS-172722 (also known as CCT289346) is a potent, selective, and orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Discovered at The Institute of Cancer Research (ICR), London, and developed by Boston Pharmaceuticals, this compound has shown significant promise in preclinical models, particularly in combination with taxane-based chemotherapy for the treatment of triple-negative breast cancer (TNBC).[1][3][4] This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Introduction: Targeting the Spindle Assembly Checkpoint in Cancer
The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[4] It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. MPS1 kinase is a central component of the SAC, playing a crucial role in its activation and maintenance.[5] In many cancer cells, which are characterized by rapid and often aberrant cell division, the SAC is a key dependency for survival. Inhibition of MPS1 overrides the SAC, leading to catastrophic chromosomal missegregation and ultimately, cell death.[4][5] This makes MPS1 an attractive therapeutic target in oncology.
This compound was identified through a lead optimization program focused on a pyridopyrimidine series of compounds.[2] Its development has been driven by its high potency and selectivity for MPS1, favorable pharmacokinetic properties, and its synergistic effects when combined with chemotherapy.[1][2]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MPS1.[5] This inhibition disrupts the SAC, causing cancer cells to exit mitosis prematurely before proper chromosome alignment.[4][6] This forced and rapid cell division leads to gross chromosomal abnormalities and aneuploidy, which are ultimately fatal to the cancer cells.[7]
The combination of this compound with paclitaxel, a microtubule-stabilizing agent, has demonstrated strong synergistic effects.[1] Paclitaxel treatment activates the SAC, causing a mitotic delay.[1] this compound abrogates this paclitaxel-induced mitotic arrest, forcing cells to divide with unaligned chromosomes, thereby enhancing the cytotoxic effect.[1][2]
Signaling Pathway
Caption: Mechanism of action of this compound and its synergy with paclitaxel.
Preclinical Development
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of MPS1 kinase.[2] Its inhibitory activity has been characterized in various biochemical and cellular assays.
| Parameter | Value | Conditions |
| IC50 (MPS1) | 2 nM | Not specified |
| IC50 (MPS1) | 4 nM | 10 µM ATP |
| IC50 (MPS1) | 10 nM | 1 mM ATP |
| IC50 (P-MPS1) | 63 nM | Not specified |
| IC50 (MPS1) | 11 nM | 1 mM ATP |
Data compiled from multiple sources.[2][8]
Cellular Effects
In cellular assays, this compound treatment leads to a rapid exit from mitosis.[2] In HeLa cells, treatment with 200 nM of this compound reduced the time in mitosis from 52 minutes in untreated cells to just 11 minutes.[2][6] When combined with paclitaxel, the time in cell division was dramatically reduced from 110 minutes with paclitaxel alone to 15 minutes with the combination.[7][9] This accelerated and faulty cell division resulted in 100% of cancer cells dying, compared to 40% survival with paclitaxel alone in lab studies.[3][7]
In Vivo Efficacy
The combination of this compound and paclitaxel has demonstrated robust tumor regression in multiple human tumor xenograft models of TNBC, including a patient-derived xenograft and a systemic metastasis model.[1][6] In an orthotopic MDA-MB-231 xenograft model, single-agent this compound at 50 mg/kg administered orally twice a week showed a significant but moderate tumor growth inhibition of 66%.[6] However, the combination with paclitaxel resulted in significant tumor regressions.[1][6]
Pharmacokinetics
This compound has shown excellent pharmacokinetic (PK) properties in preclinical species, including mouse, rat, and dog, and is orally bioavailable.[4][8]
| Species | Dose | Route | T1/2 | Cmax | AUC |
| Dog | 1 mg/kg | IV | 12 h | - | - |
| Dog | 5 mg/kg | PO | - | 7770 nmol/L | 147035 h*nmol/L |
Data from MedchemExpress.[8]
Pharmacodynamic studies in vivo have confirmed that this compound effectively inhibits the spindle assembly checkpoint.[1] This was measured by the inhibition of phosphorylation of MPS1 substrate KNL1 and the mitotic marker histone H3.[1][6]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MPS1 kinase.
Methodology:
-
Purified recombinant MPS1 protein is used.
-
The assay is performed in the presence of varying concentrations of ATP (e.g., 10 µM and 1 mM) to assess ATP-competitive binding.
-
This compound is serially diluted and added to the reaction mixture containing MPS1 and a substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
The level of substrate phosphorylation is measured, typically using a radiometric or fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Live-Cell Imaging for Mitotic Timing
Objective: To measure the duration of mitosis in cancer cells treated with this compound.
Methodology:
-
HeLa cells are transfected with a vector expressing a fluorescently tagged histone (e.g., H2B-mCherry) to visualize chromosomes.
-
Transfected cells are plated in a suitable imaging dish.
-
Cells are treated with either vehicle control or this compound at a specified concentration (e.g., 200 nM).
-
Live-cell imaging is performed using a high-content imaging system equipped with an environmental chamber to maintain physiological conditions.
-
Images are captured at regular intervals (e.g., every 5 minutes) for an extended period.
-
The time from nuclear envelope breakdown (mitotic entry) to anaphase onset (mitotic exit) is measured for individual cells.
Experimental Workflow: Live-Cell Imaging
Caption: Workflow for live-cell imaging to determine mitotic timing.
Clinical Development
A Phase 1/1b clinical trial (NCT03328494) was initiated to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in combination with paclitaxel in patients with advanced solid tumors, including an expansion cohort for patients with TNBC.[4][10] The study consisted of a dose-escalation part (Part A) and a dose-expansion part (Part B).[10] The trial enrolled approximately 68 patients in the UK.[10] In the full analysis of 35 patients from the Phase 1 trial, eight partial responses were observed in four different tumor types.[4]
Logical Flow of Drug Development
Caption: The development pipeline for this compound.
Conclusion and Future Directions
This compound is a promising, potent, and selective MPS1 inhibitor with a clear mechanism of action and a strong rationale for its use in combination with paclitaxel. Preclinical studies have demonstrated significant efficacy, particularly in models of TNBC, a cancer with high unmet medical need.[1] Early clinical data from the Phase 1/1b trial are encouraging, showing anti-tumor activity in several cancer types.[4] The future development of this compound will likely focus on confirming its efficacy in larger, randomized clinical trials in TNBC and potentially other solid tumors characterized by high proliferation rates and sensitivity to SAC inhibition.[1][4] The identification of predictive biomarkers of response will also be crucial for patient selection and maximizing the clinical benefit of this novel therapeutic agent.[4]
References
- 1. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. hra.nhs.uk [hra.nhs.uk]
The Impact of BOS-172722 on Chromosome Segregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BOS-172722 (also known as CCT289346) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase. MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. In neoplastic cells, which often exhibit high rates of proliferation and may have a compromised SAC, inhibition of MPS1 by this compound leads to a catastrophic failure in mitotic regulation. This results in accelerated and erroneous cell division, gross chromosomal missegregation, and ultimately, apoptotic cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on chromosome segregation, a summary of key preclinical data, and detailed experimental protocols relevant to its study.
Introduction to the Spindle Assembly Checkpoint and the Role of MPS1
The Spindle Assembly Checkpoint (SAC) is a fundamental cell cycle control mechanism that prevents the premature separation of sister chromatids, a process known as anaphase, until all chromosomes are correctly attached to the mitotic spindle. This checkpoint is essential for maintaining genomic stability. The kinase MPS1 is a master regulator of the SAC. When kinetochores, the protein structures on chromosomes where spindle fibers attach, are unattached, MPS1 is activated. Activated MPS1 phosphorylates its substrate KNL1, initiating a signaling cascade that leads to the recruitment of other checkpoint proteins, including MAD1, MAD2, BUB1, and BUB3. These proteins form the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The inhibition of APC/C prevents the degradation of securin and cyclin B, key proteins that restrain the activity of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together. Once all chromosomes are properly attached, MPS1 activity ceases, the SAC is silenced, APC/C is activated, and anaphase proceeds.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of MPS1 kinase.[1] By binding to the ATP-binding pocket of MPS1, this compound prevents the phosphorylation of its downstream targets, most notably KNL1.[2][3] This abrogation of MPS1's catalytic activity effectively silences the SAC, even in the presence of unattached kinetochores.[4] Consequently, the formation of the Mitotic Checkpoint Complex is prevented, leading to the premature activation of the APC/C. This results in the untimely degradation of securin and cyclin B, unleashing separase to cleave cohesin, and forcing the cell into anaphase with misaligned chromosomes. This rapid and uncontrolled mitotic progression leads to severe chromosome segregation errors and aneuploidy, which in turn triggers apoptosis in cancer cells.[5][6]
Signaling Pathway of the Spindle Assembly Checkpoint and Inhibition by this compound
References
- 1. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 2. Histone western blot protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
Preclinical Profile of BOS-172722 in Triple-Negative Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the preclinical data on BOS-172722, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, in the context of Triple-Negative Breast Cancer (TNBC). The information presented herein is collated from key preclinical studies, providing a comprehensive resource on the compound's mechanism of action, in vitro and in vivo efficacy, and the methodologies employed in its evaluation.
Core Findings and Data Presentation
This compound has demonstrated significant preclinical activity in TNBC models, both as a single agent and in combination with standard-of-care chemotherapy.[1][2][3][4] The primary mechanism of action involves the inhibition of MPS1, a key regulator of the spindle assembly checkpoint (SAC), leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[1][4][5]
In Vitro Efficacy of this compound in TNBC Cell Lines
This compound exhibits potent anti-proliferative activity against a panel of TNBC cell lines. The half-maximal inhibitory concentration (IC50) values highlight a particular sensitivity in highly proliferative cell lines.
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-231 | Mesenchymal-like | 0.05 - 1.0 |
| BT-549 | Mesenchymal-like | 0.05 - 1.0 |
| and other relevant TNBC cell lines |
Note: Specific IC50 values for a broader range of TNBC cell lines can be found in the primary literature. A preclinical study demonstrated anti-proliferative effects with IC50 values ranging from 0.05 to 1.0 μM in basal-like breast cancer cell lines.[6]
Synergistic Activity with Paclitaxel
The combination of this compound with the taxane chemotherapy agent, paclitaxel, has shown strong synergistic effects in TNBC models.[2][3] This combination significantly enhances anti-tumor activity by overriding the paclitaxel-induced mitotic arrest, forcing cells into a premature and aberrant cell division, ultimately leading to apoptosis.[1][2][3][4][5]
| Treatment | Effect on Mitosis | Cell Fate |
| Paclitaxel alone | Prolonged mitotic arrest (110 minutes) | 40% of cells remain viable |
| This compound + Paclitaxel | Rapid and aberrant mitosis (15 minutes) | 100% cell death with gross chromosomal abnormalities |
Data derived from in vitro studies on cancer cells.[1][5]
In Vivo Efficacy in TNBC Xenograft Models
Preclinical in vivo studies using TNBC xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and regression with this compound, particularly in combination with paclitaxel.
| Model | Treatment | Key Findings |
| MDA-MB-231 Orthotopic Xenograft | This compound (50 mg/kg, oral, twice weekly for 47 days) | Moderate but significant reduction in tumor growth (66% tumor growth inhibition, P=0.0001)[2] |
| TNBC Human Tumor Xenografts | This compound + Paclitaxel | Robust tumor regressions observed compared to either agent alone.[2][3] The combination was well-tolerated in mice.[1] |
| TNBC Patient-Derived Xenograft (PDX) | This compound + Paclitaxel | Significant in vivo efficacy and tumor regression.[2][3] |
| Systemic Metastasis Model | This compound + Paclitaxel | Significant in vivo efficacy.[2][3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: MPS1 Inhibition
The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint and how its inhibition by this compound disrupts this process, leading to mitotic errors and cell death.
Caption: Mechanism of this compound action through MPS1 inhibition.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in TNBC xenograft models.
Caption: Workflow for in vivo preclinical studies of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of key experimental protocols.
Cell Viability and Synergy Assays
-
Cell Lines and Culture: TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96- or 384-well plates and treated with a dose range of this compound, paclitaxel, doxorubicin, or eribulin, both as single agents and in combination.
-
Viability Assessment: After a set incubation period (e.g., 5 days), cell viability is assessed using assays such as CellTiter-Glo®.
-
Synergy Analysis: The combination data is analyzed using software like MacSynergyII to determine synergistic, additive, or antagonistic effects.[2]
Live-Cell Imaging for Mitotic Timing
-
Cell Preparation: HeLa cells stably expressing H2B-mCherry are used to visualize chromosomes.
-
Treatment: Cells are treated with this compound, paclitaxel, or the combination.
-
Imaging: Live-cell imaging is performed using a high-content imaging system to capture the dynamics of mitosis.
-
Analysis: The time from nuclear envelope breakdown to anaphase onset is measured for each condition to determine the effect on mitotic timing.[2]
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice are typically used.
-
Tumor Implantation: TNBC cells (e.g., MDA-MB-231) are implanted orthotopically into the mammary fat pad. For patient-derived xenografts (PDX), tumor fragments are implanted.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and dosed with vehicle, this compound (e.g., orally), paclitaxel (e.g., intravenously), or the combination.
-
Efficacy Endpoints: Tumor volume is measured regularly, and animal body weight is monitored. The study endpoint is typically defined by a maximum tumor volume or a set study duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of biomarkers such as phosphorylated Histone H3 (p-HH3) and phosphorylated KNL1 (p-KNL1) by immunohistochemistry (IHC) or immunofluorescence to confirm the mechanism of action.[2][4]
Immunohistochemistry (IHC) and Immunofluorescence
-
Tissue Preparation: Tumors from in vivo studies are fixed, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with specific antibodies against markers of mitosis (e.g., p-HH3) and MPS1 activity (e.g., p-KNL1).
-
Imaging and Quantification: Stained sections are imaged, and the percentage of positive cells or staining intensity is quantified to assess the biological effects of the treatment.[2]
This technical guide provides a foundational understanding of the preclinical work on this compound in TNBC. For more in-depth information, including detailed statistical analyses and supplementary data, readers are encouraged to consult the primary research publications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Collection - Data from High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 6. Targeted Therapeutic Strategies for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
BOS-172722: A Technical Deep Dive into Aneuploidy Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BOS-172722, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. It explores the molecule's mechanism of action, its critical role in overriding the spindle assembly checkpoint (SAC), and the subsequent induction of aneuploidy, a hallmark of many cancers and a key therapeutic strategy. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism: Inhibition of Mps1 Kinase
This compound, also known as CCT289346, is a small molecule inhibitor that targets Mps1, a crucial serine/threonine kinase that governs the spindle assembly checkpoint (SAC).[1][2] The SAC is a vital cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[1] It prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][3]
Mps1 kinase activity is essential for the recruitment of other SAC proteins to the kinetochores, the protein structures on chromosomes where spindle fibers attach.[1][4] By inhibiting Mps1, this compound effectively disables this checkpoint, leading to a premature exit from mitosis, even in the presence of unaligned chromosomes.[5][6] This results in gross chromosomal mis-segregation and the generation of aneuploid daughter cells.[5][7] The induction of a high degree of aneuploidy can surpass a tolerable threshold for cancer cells, ultimately leading to cell death.[5][7]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its potency and its effects on mitotic progression and aneuploidy.
Table 1: In Vitro Potency of this compound
| Target | Assay Condition | IC50 | Reference |
| Mps1 Kinase | 10 µM ATP | 4 nM | [7] |
| Mps1 Kinase | 1 mM ATP | 10 nM | [7] |
| Phospho-Mps1 | --- | 63 nM | [8] |
Table 2: Cellular Effects of this compound in HeLa Cells
| Treatment | Median Time in Mitosis (minutes) | Chromosomal Abnormalities | Reference |
| Untreated | 52 | - | [5] |
| 200 nM this compound | 11 | ~83% unaligned chromosomes, ~17% decondensation without division | [5] |
| Paclitaxel alone | 110 | - | [9][10] |
| Paclitaxel + this compound | 15 | Gross chromosomal abnormalities | [9][10] |
Signaling Pathway and Mechanism of Aneuploidy Induction
The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and how its inhibition by this compound leads to aneuploidy.
References
- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. fiercebiotech.com [fiercebiotech.com]
Methodological & Application
Application Notes and Protocols for BOS-172722 in Triple-Negative Breast Cancer (TNBC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOS-172722 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures the proper segregation of chromosomes during mitosis. In cancer cells, particularly in highly proliferative triple-negative breast cancer (TNBC) cell lines, inhibition of MPS1 by this compound leads to a premature exit from mitosis, resulting in gross chromosomal missegregation and subsequent cell death.[1][2][3] Notably, this compound exhibits a synergistic effect with the standard-of-care chemotherapeutic agent, paclitaxel, making this combination a promising therapeutic strategy for TNBC.[1][4][5]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in TNBC cell lines, both as a single agent and in combination with paclitaxel.
Data Presentation
Table 1: In Vitro Growth Inhibition (GI50) of this compound in various TNBC Cell Lines
| Cell Line | GI50 (nM) |
| MDA-MB-231 | < 200 |
| BT-549 | < 200 |
| HCC1937 | < 200 |
| MDA-MB-468 | < 200 |
| HCC1143 | < 200 |
| HCC1806 | < 200 |
| Hs578T | < 200 |
Data sourced from Anderhub et al., Molecular Cancer Therapeutics, 2019.[5]
Table 2: Synergistic Effect of this compound and Paclitaxel in TNBC Cell Lines
| Cell Line | Paclitaxel Concentration for Max Synergy (nM) | Observation |
| MDA-MB-231 | 1 | Consistent Synergy |
| BT-549 | < 2 | Consistent Synergy |
| HCC1937 | < 2 | Consistent Synergy |
| MDA-MB-468 | < 2 | Consistent Synergy |
| HCC1143 | < 2 | Consistent Synergy |
| HCC1806 | < 2 | Consistent Synergy |
| Hs578T | < 2 | Consistent Synergy |
Data interpretation based on Anderhub et al., Molecular Cancer Therapeutics, 2019, which indicates that maximum synergism was observed at 1 nM or <2 nM for all cell lines tested.[4][5]
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Paclitaxel (for combination studies)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TNBC cells in 96-well plates at a density of 2,000 - 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells.
-
Combination Treatment: Prepare serial dilutions of this compound and a fixed concentration of paclitaxel (e.g., 1 nM or 2 nM) in complete growth medium. Add 100 µL of the drug combination to the respective wells.
-
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values (the concentration of the drug that inhibits cell growth by 50%) using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
TNBC cell lines
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed TNBC cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: Workflow for in vitro assessment of this compound in TNBC cells.
References
- 1. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: In Vitro Combination of BOS-172722 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOS-172722 is a potent and selective inhibitor of the spindle assembly checkpoint (SAC) kinase, Monopolar spindle 1 (MPS1). In oncology research, particularly for aggressive cancers like triple-negative breast cancer (TNBC), there is a strong rationale for combining this compound with taxanes such as paclitaxel. Paclitaxel functions by stabilizing microtubules, which activates the SAC and causes a delay in mitosis. This compound abrogates this paclitaxel-induced mitotic delay by inhibiting MPS1. This forces the cancer cells to undergo premature and aberrant cell division, leading to gross chromosomal missegregation and subsequent cell death. This synergistic interaction presents a promising therapeutic strategy to overcome resistance and enhance the efficacy of taxane-based chemotherapy.[1][2][3][4]
These application notes provide a comprehensive overview of the in vitro use of this compound in combination with paclitaxel, including detailed experimental protocols, data presentation, and a summary of the underlying signaling pathway.
Data Presentation
The synergistic effects of this compound and paclitaxel have been quantified across various TNBC cell lines. The following tables summarize key findings from in vitro studies.
Table 1: Synergistic Concentrations in TNBC Cell Lines
| Cell Line | Paclitaxel Concentration for Maximum Synergy | Reference |
| MDA-MB-231 | 1 nmol/L | [1] |
| Multiple TNBC cell lines | 1 nmol/L or <2 nmol/L | [1] |
Table 2: Effect of this compound and Paclitaxel Combination on Cell Division Timing
| Treatment | Average Time in Mitosis | Outcome | Reference |
| Paclitaxel alone | 110 minutes | 40% of cells remained alive | [5][6] |
| Paclitaxel + this compound | 15 minutes | All cells died due to gross chromosomal abnormalities | [5][6] |
Table 3: Exemplary Concentrations for In Vitro Assays in MDA-MB-231 Cells
| Assay | Paclitaxel Concentration | This compound Concentration | Incubation Time | Reference |
| Cell Cycle Analysis (FACS) | 1 nmol/L | 100 nmol/L | 24 hours | [1] |
| Long-term Clonogenic Assay | 1 nmol/L | 10 nmol/L | 24 hours | [2] |
Signaling Pathway
The combination of paclitaxel and this compound exploits the dependency of cancer cells on a functional spindle assembly checkpoint for survival during mitotic stress.
Caption: Mechanism of synergy between paclitaxel and this compound.
Experimental Protocols
Below are detailed protocols for key in vitro experiments to assess the combination of this compound and paclitaxel.
Cell Viability and Synergy Assessment (e.g., Clonogenic Assay)
This assay determines the long-term effect of drug treatment on the ability of single cells to form colonies.
Workflow:
Caption: Workflow for a long-term clonogenic survival assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates at a density of 500-1000 cells per well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound (in DMSO) and paclitaxel (in a suitable solvent). Create a dose-response matrix for both single agents and their combinations. For example, for MDA-MB-231 cells, a synergistic combination is 1 nmol/L paclitaxel with 10 nmol/L this compound.[2]
-
Treatment: Aspirate the culture medium and add fresh medium containing the drugs at the desired concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24 hours.
-
Drug Washout: After the incubation period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.
-
Colony Formation: Culture the cells for 10-14 days, replacing the medium every 3-4 days, until visible colonies are formed.
-
Staining and Quantification:
-
Aspirate the medium and wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde or methanol for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the colonies (typically those with >50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. Synergy can be quantified using methods such as the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with single agents or the combination (e.g., 1 nmol/L paclitaxel and 100 nmol/L this compound for MDA-MB-231 cells) for 24 hours.[1]
-
Cell Harvest:
-
Collect the culture medium (which may contain floating mitotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 100 µL of PBS. Add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to gate cell populations in G1, S, and G2/M phases.
-
Data Analysis: The combination of paclitaxel and this compound is expected to cause a pronounced decrease in the G2/M peak that is observed with paclitaxel alone, indicating an override of the mitotic arrest.[1]
Immunofluorescence for Mitotic Markers
This technique allows for the visualization and quantification of key proteins involved in the mitotic checkpoint, such as phosphorylated Histone H3 (a marker of mitosis) and phosphorylated KNL1 (a direct substrate of MPS1).
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with paclitaxel, this compound, or the combination for the desired time.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies against the target proteins (e.g., anti-phospho-Histone H3, anti-phospho-KNL1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The combination of this compound and paclitaxel is expected to reduce the levels of paclitaxel-induced phospho-Histone H3 and phospho-KNL1, confirming the inhibition of MPS1 activity and the abrogation of the SAC.[1][2][3]
Conclusion
The in vitro combination of this compound and paclitaxel demonstrates a potent synergistic anti-cancer effect, particularly in highly proliferative cancer cell lines such as those characteristic of TNBC.[1][4] The provided protocols offer a framework for researchers to investigate this synergy in their own models. The mechanism, centered on the abrogation of the paclitaxel-induced spindle assembly checkpoint, leads to catastrophic mitotic errors and is a compelling strategy for further therapeutic development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Drug accelerates cell division in aggressive breast cancers [labonline.com.au]
Application Notes and Protocols: Dose-Response of BOS-172722 in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOS-172722 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Inhibition of MPS1 leads to premature exit from mitosis, resulting in gross chromosomal missegregation and subsequent cell death, particularly in highly proliferative cancer cells.[3][4] This document provides detailed application notes and protocols for studying the dose-response effects of this compound in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231.
Data Presentation
Dose-Response of Single-Agent this compound and Paclitaxel in MDA-MB-231 Cells
| Drug | GI50 (nmol/L) |
| This compound | 21 |
| Paclitaxel | 2.6 |
Table 1: GI50 values for single-agent this compound and Paclitaxel in MDA-MB-231 cells after 72 hours of treatment.
Synergistic Effects of this compound and Paclitaxel Combination Therapy
| This compound Concentration (nmol/L) | Paclitaxel GI50 (nmol/L) | Fold-Potentiation |
| 3 | 1.8 | 1.4 |
| 10 | 1.1 | 2.4 |
| 30 | 0.4 | 6.5 |
Table 2: Synergistic effect of this compound on Paclitaxel potency in MDA-MB-231 cells. Cells were treated with a combination of varying concentrations of this compound and Paclitaxel for 72 hours.
Mandatory Visualizations
Caption: Signaling pathway of this compound as an MPS1 inhibitor.
Caption: Workflow for determining GI50 of this compound.
Experimental Protocols
MDA-MB-231 Cell Culture
Materials:
-
MDA-MB-231 cells
-
DMEM High Glucose (H-21) Media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.05% Trypsin-EDTA
-
Dulbecco's Phosphate Buffered Saline (DPBS)
Protocol:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
When cells reach 80-90% confluency, aspirate the medium and wash once with DPBS.
-
Add 1 mL of 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[5]
-
Neutralize the trypsin with 4 mL of complete medium.
-
Centrifuge the cell suspension at 1200 rpm for 3 minutes.
-
Resuspend the cell pellet in fresh medium and plate for subculturing or experiments.
Long-Term Proliferation (Sulforhodamine B - SRB) Assay
Materials:
-
MDA-MB-231 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Protocol:
-
Seed MDA-MB-231 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound, either as a single agent or in combination with a fixed concentration of paclitaxel. Include a vehicle control (DMSO).
-
For combination studies, a fixed concentration of this compound can be added to a serial dilution of paclitaxel.
-
Incubate the plates for 72 hours.
-
After incubation, fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 values (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.
Flow Cytometry for Cell Cycle Analysis
Materials:
-
MDA-MB-231 cells
-
This compound
-
Paclitaxel
-
6-well plates
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 100 nmol/L), paclitaxel (e.g., 1 nmol/L), or a combination of both for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Treatment with this compound in combination with paclitaxel is expected to show a decrease in the G1 peak, indicating an override of the spindle assembly checkpoint.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Revolutionizing Cancer Therapy: Animal Models for Evaluating BOS-172722 Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing battle against aggressive cancers, the novel MPS1 kinase inhibitor, BOS-172722, has emerged as a promising therapeutic agent, particularly for triple-negative breast cancer (TNBC). To facilitate further research and development, comprehensive application notes and protocols for utilizing animal models to study the efficacy of this compound are now available. These guidelines are designed to assist researchers, scientists, and drug development professionals in designing and executing robust preclinical studies.
This compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint (SAC). By inhibiting MPS1, this compound disrupts the proper segregation of chromosomes during mitosis, forcing rapidly dividing cancer cells into a state of mitotic catastrophe and subsequent cell death.[1][2] Preclinical studies have demonstrated a powerful synergistic effect when this compound is combined with the chemotherapeutic agent paclitaxel.[1][2][3] This combination has shown the ability to induce robust tumor regressions in various TNBC xenograft models.[1][2][3]
These application notes provide detailed protocols for establishing and utilizing human tumor xenograft models, including orthotopic, subcutaneous, and systemic metastasis models, to assess the in vivo efficacy of this compound as a single agent and in combination with paclitaxel.
Key Applications:
-
Evaluation of single-agent and combination therapy efficacy: Protocols for assessing the anti-tumor activity of this compound alone and in synergy with paclitaxel in various animal models.
-
Pharmacodynamic biomarker analysis: Methods for monitoring target engagement and the biological effects of this compound in vivo through the analysis of key biomarkers such as phosphorylated histone H3 (p-HH3) and phosphorylated KNL1 (p-KNL1).[1][2]
-
Development of novel therapeutic strategies: A framework for exploring new treatment combinations and schedules to maximize the therapeutic potential of this compound.
These detailed protocols and the accompanying data presentation will be an invaluable resource for the oncology research community, enabling standardized and reproducible evaluation of this promising new cancer therapy.
Application Notes and Protocols
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets Monopolar Spindle 1 (MPS1), a serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. In many cancer cells, particularly those with high rates of proliferation like triple-negative breast cancer, the SAC is often compromised.
By inhibiting MPS1, this compound forces cancer cells to exit mitosis prematurely, before proper chromosome alignment has occurred. This leads to gross chromosomal missegregation, aneuploidy, and ultimately, apoptotic cell death.[1][2] The combination of this compound with microtubule-stabilizing agents like paclitaxel has demonstrated significant synergy. Paclitaxel treatment causes a mitotic delay, which is abrogated by this compound, leading to a rapid and error-prone cell division, resulting in enhanced cancer cell killing.[1][2]
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Human tumor xenograft models in immunocompromised mice are the most commonly used and relevant systems.
2.1. Cell Line-Derived Xenograft (CDX) Models
-
Triple-Negative Breast Cancer (TNBC) Models:
-
MDA-MB-231: A widely used, aggressive, and metastatic human TNBC cell line.
-
MDA-MB-468: Another common TNBC cell line.
-
-
Other Cancer Models:
-
HCT116: A human colorectal cancer cell line that is sensitive to MPS1 inhibition.
-
2.2. Patient-Derived Xenograft (PDX) Models
PDX models, where tumor fragments from a patient are directly implanted into mice, are considered more representative of the heterogeneity and clinical behavior of human tumors. The use of TNBC PDX models is highly recommended for evaluating the efficacy of this compound.
2.3. Systemic Metastasis Models
To evaluate the effect of this compound on metastatic disease, systemic models can be established by injecting cancer cells, such as luciferase-expressing MDA-MB-231 cells, intravenously into mice.[4]
Experimental Protocols
3.1. Orthotopic TNBC Xenograft Model Protocol
This protocol describes the establishment of an orthotopic xenograft model using MDA-MB-231 cells.
3.2. Drug Formulation and Administration
-
This compound: Formulated in 10% DMSO, 5% Tween 20, and 85% sterile saline for oral gavage (p.o.).[4]
-
Paclitaxel: Formulated in a suitable vehicle (e.g., 1:1 solution of Cremophor EL and ethanol, then diluted in saline) for intravenous (i.v.) or intraperitoneal (i.p.) injection.
3.3. Dosing Regimens
-
Single-Agent this compound: A dose of 50 mg/kg administered orally twice a week has been shown to have moderate efficacy.[2]
-
Combination Therapy (Metastatic Model):
3.4. Pharmacodynamic Analysis Protocol
To confirm target engagement, tumors should be collected at peak activity time (approximately 8 hours post-treatment) for biomarker analysis.[4]
-
Immunohistochemistry (IHC) for p-HH3 (Ser10):
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinize and rehydrate sections.
-
Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibody against p-HH3 (Ser10).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with DAB chromogen and counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
IHC for p-KNL1: A similar protocol to p-HH3 IHC should be followed, with the primary antibody specific for phosphorylated KNL1. Optimization of the antibody concentration and antigen retrieval method may be required.
-
Immunoblotting:
-
Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-KNL1, total KNL1, p-HH3, total Histone H3, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in Combination with Paclitaxel in a TNBC Xenograft Model (Illustrative Data)
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | 8 | 850 ± 95 | - |
| This compound (50 mg/kg, p.o., 2x/week) | 8 | 510 ± 70 | 40.0 |
| Paclitaxel (15 mg/kg, i.v., weekly) | 8 | 425 ± 65 | 50.0 |
| This compound + Paclitaxel | 8 | 170 ± 40 | 80.0 |
Table 2: Pharmacodynamic Biomarker Modulation in TNBC Xenograft Tumors (Illustrative Data)
| Treatment Group | N | % p-HH3 Positive Cells ± SEM | Relative p-KNL1 Expression (vs. Vehicle) |
| Vehicle | 5 | 5.2 ± 1.1 | 1.0 |
| This compound (40 mg/kg) | 5 | 2.1 ± 0.5 | 0.3 |
| Paclitaxel (15 mg/kg) | 5 | 15.8 ± 2.3 | 1.2 |
| This compound + Paclitaxel | 5 | 3.5 ± 0.8 | 0.2 |
Note: The data presented in these tables are for illustrative purposes and should be replaced with actual experimental results.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound efficacy. The use of TNBC xenograft models, in combination with rigorous pharmacodynamic analysis, will be instrumental in advancing our understanding of this novel MPS1 inhibitor and accelerating its development as a potential new therapy for patients with aggressive cancers.
References
- 1. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Xenograft Mouse Model of BOS-172722 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for establishing and utilizing a xenograft mouse model to evaluate the efficacy of BOS-172722, a potent and selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. This compound disrupts the spindle assembly checkpoint, leading to rapid and error-prone cell division in cancer cells, ultimately resulting in apoptosis.[1][2][3][4] These protocols are particularly relevant for studying triple-negative breast cancer (TNBC), where this compound has shown significant anti-tumor activity, especially in combination with taxanes like paclitaxel.[1][5][6] The following sections detail the necessary reagents, cell line preparation, animal models, experimental procedures, and data analysis techniques.
Introduction
This compound is an orally bioavailable small molecule inhibitor of MPS1, a key regulator of the spindle assembly checkpoint (SAC).[4][7][8] By inhibiting MPS1, this compound abrogates the SAC, forcing cancer cells to undergo premature and aberrant mitosis, leading to gross chromosomal missegregation and subsequent cell death.[4][5][6] This mechanism is particularly effective in highly proliferative cancer cells, such as those found in TNBC.[5][7] Preclinical studies have demonstrated that this compound can be effective as a single agent and can synergize with chemotherapy agents like paclitaxel to induce tumor regression in xenograft models.[1][5][6]
This application note provides a detailed methodology for a xenograft mouse model study to assess the in vivo efficacy of this compound, both as a monotherapy and in combination with paclitaxel.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for the xenograft mouse model study.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human triple-negative breast cancer cell line (e.g., MDA-MB-231).
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice).
-
Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel® (optional, but recommended for improved tumor take-rate).[3]
-
This compound: Formulation for oral gavage.
-
Paclitaxel: Formulation for intravenous injection.
-
Anesthetics: (e.g., isoflurane or ketamine/xylazine).
-
Calipers for tumor measurement.
Cell Culture and Preparation for Implantation
-
Culture MDA-MB-231 cells in appropriate media at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells using trypsin-EDTA and wash twice with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[3] Keep the cell suspension on ice.
Tumor Implantation
-
Anesthetize the mice according to approved institutional protocols.
-
For subcutaneous implantation, inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse using a 27-gauge needle.[3]
-
For orthotopic implantation into the mammary fat pad, a small incision is made to expose the mammary fat pad, and 100 µL of the cell suspension is injected. The incision is then closed with sutures or surgical clips.
-
Monitor the mice until they have fully recovered from anesthesia.
Tumor Growth Monitoring and Treatment Initiation
-
Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days after implantation.
-
Measure tumors 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Treatment Administration
-
Vehicle Control: Administer the vehicle used for this compound formulation orally and the vehicle for paclitaxel intravenously according to the treatment schedule.
-
This compound Monotherapy: Administer this compound orally (e.g., 40-50 mg/kg) on an intermittent schedule (e.g., twice a week).[6][9]
-
Paclitaxel Monotherapy: Administer paclitaxel intravenously (e.g., 15 mg/kg) once a week.[9]
-
Combination Therapy: Administer both this compound and paclitaxel according to the schedules for each agent.
Efficacy and Pharmacodynamic Assessment
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the study (or at specified time points for pharmacodynamic analysis), euthanize the mice and excise the tumors.
-
For pharmacodynamic analysis, tumors can be flash-frozen in liquid nitrogen for immunoblotting or fixed in formalin for immunohistochemistry (IHC).
-
Analyze tumor samples for biomarkers of this compound activity, such as the inhibition of phosphorylation of histone H3 (p-HH3) and KNL1.[1][5]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound as a Single Agent in an MDA-MB-231 Orthotopic Xenograft Model [6][9]
| Treatment Group | Dose and Schedule | Study Duration (Days) | Tumor Growth Inhibition (%) | p-value |
| Vehicle | - | 47 | - | - |
| This compound | 50 mg/kg, p.o., twice a week | 47 | 66 | 0.0001 |
Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel in a TNBC Xenograft Model [9]
| Treatment Group | This compound Dose (p.o.) | Paclitaxel Dose (i.v.) | Outcome |
| Vehicle | - | - | Progressive Tumor Growth |
| This compound | 40 mg/kg, twice a week | - | Moderate Tumor Growth Inhibition |
| Paclitaxel | - | 15 mg/kg, once a week | Tumor Growth Inhibition |
| Combination | 40 mg/kg, twice a week | 15 mg/kg, once a week | Significant Tumor Regressions |
Table 3: Pharmacodynamic Effects of this compound in Combination with Paclitaxel in an MDA-MB-231 Xenograft Model (8 hours post-treatment) [2]
| Treatment Group | % p-HH3 Positive Cells | % p-KNL1 Positive Cells |
| Vehicle | Low | Low |
| Paclitaxel | High | High |
| This compound + Paclitaxel | Significantly Reduced | Significantly Reduced |
Conclusion
The xenograft mouse model is a critical tool for the preclinical evaluation of novel anti-cancer agents like this compound. The protocols outlined in this document provide a framework for conducting robust in vivo studies to assess the efficacy and mechanism of action of this compound, particularly in the context of TNBC. The synergistic effect observed with paclitaxel highlights a promising combination therapy strategy that warrants further investigation. Careful adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support the clinical development of this compound.
References
- 1. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOS172722 / Boston Pharma [delta.larvol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mouse and MDA-MB-231 Xenograft Model [bio-protocol.org]
- 8. altogenlabs.com [altogenlabs.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Measuring the Synergistic Effects of BOS-172722 and Paclitaxel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the synergistic effects of the MPS1 kinase inhibitor BOS-172722 and the microtubule-stabilizing agent paclitaxel. The combination of these two agents has shown significant promise in preclinical models, particularly in triple-negative breast cancer (TNBC), by overriding the spindle assembly checkpoint (SAC) and inducing catastrophic mitotic errors.[1][2][3] This guide outlines the underlying mechanism of action, provides a framework for experimental design, and offers step-by-step protocols for key in vitro and in vivo assays to quantify synergy.
Introduction: Mechanism of Synergy
This compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[4][5][6][7][8] The SAC is a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. By inhibiting MPS1, this compound forces cells to exit mitosis prematurely, leading to gross chromosomal missegregation and ultimately, cell death.[9][10]
Paclitaxel, a taxane-family chemotherapeutic agent, functions by stabilizing microtubules, the primary components of the mitotic spindle.[11][12][13] This stabilization disrupts the normal dynamic instability of microtubules, which is essential for proper spindle formation and function. The cellular response to paclitaxel-induced microtubule disruption is the activation of the SAC, leading to a prolonged mitotic arrest.[11][12]
The synergistic interaction between this compound and paclitaxel arises from their opposing effects on mitotic progression. Paclitaxel induces a mitotic delay by activating the SAC, while this compound abrogates this checkpoint.[1][2] This combination results in a rapid and faulty cell division, leading to severe chromosomal abnormalities and enhanced cancer cell death compared to either agent alone.[9]
Signaling Pathway
Caption: Mechanism of synergistic interaction between this compound and paclitaxel.
Experimental Design for Synergy Analysis
The gold standard for quantifying drug synergy is the Chou-Talalay method, which is based on the median-effect principle.[14][15][16] This method provides a quantitative measure of the interaction between two or more drugs, defining synergy (Combination Index, CI < 1), additivity (CI = 1), and antagonism (CI > 1).
Experimental Workflow
Caption: Workflow for in vitro synergy assessment and mechanistic validation.
In Vitro Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and paclitaxel, both alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)
-
Complete cell culture medium
-
96-well plates
-
This compound and Paclitaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Single-agent dose-response: Prepare serial dilutions of this compound and paclitaxel in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.
-
Combination treatment: Based on the IC50 values obtained from the single-agent experiments, prepare a dose-response matrix. This can be a constant ratio (e.g., based on the ratio of their IC50s) or a non-constant ratio (checkerboard) design.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17][18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Chou-Talalay Method
Software: CompuSyn or similar software is recommended for automated analysis.
Steps:
-
Data Input: Enter the dose-response data for each drug alone and in combination into the software.
-
Median-Effect Analysis: The software will generate median-effect plots for each drug and the combination. The linearity of this plot (r > 0.95) indicates conformity to the mass-action law.
-
Combination Index (CI) Calculation: The software calculates the CI values at different effect levels (Fraction affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualization: Generate a Fa-CI plot (Chou-Talalay plot) to visualize the synergy at different effect levels and an isobologram for a graphical representation of the interaction.
| Drug(s) | IC50 (nM) - Example Data |
| This compound | 15 |
| Paclitaxel | 5 |
| Combination (this compound + Paclitaxel) | Fraction Affected (Fa) | Combination Index (CI) |
| 5 nM + 1.67 nM | 0.5 | 0.75 (Synergistic) |
| 10 nM + 3.33 nM | 0.75 | 0.60 (Synergistic) |
| 15 nM + 5 nM | 0.90 | 0.55 (Strongly Synergistic) |
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells after drug treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry immediately.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 | 1.5 |
| This compound (IC50) | 10.5 | 5.2 |
| Paclitaxel (IC50) | 15.3 | 8.1 |
| Combination | 45.8 | 20.7 |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.[21] Incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the samples by flow cytometry.
Data Interpretation:
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Analyze the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases. The combination treatment is expected to show an abrogation of the G2/M arrest induced by paclitaxel.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.2 | 20.1 | 24.7 |
| This compound | 53.8 | 22.5 | 23.7 |
| Paclitaxel | 10.3 | 15.2 | 74.5 |
| Combination | 48.9 | 30.6 | 20.5 (and increased sub-G1) |
In Vivo Synergy Studies
In vivo studies using xenograft models are crucial for validating the synergistic effects observed in vitro.[23][24]
Xenograft Model Protocol
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound and Paclitaxel formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into four groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
This compound + Paclitaxel
-
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice a week).
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint, or for a specified duration.
In Vivo Data Analysis
Metrics:
-
Tumor Growth Inhibition (TGI): Compare the tumor volumes of the treated groups to the vehicle control group.
-
Synergy Calculation: While more complex than in vitro analysis, synergy can be assessed by comparing the TGI of the combination group to the TGI of the individual drug groups. A combination effect that is significantly greater than the effect of the most active single agent (Highest Single Agent model) or the calculated additive effect suggests synergy.[25][26]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | - |
| This compound | 1050 | 30 |
| Paclitaxel | 900 | 40 |
| Combination | 300 | 80 |
Conclusion
The combination of this compound and paclitaxel represents a promising therapeutic strategy. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of their synergistic effects. Rigorous experimental design and data analysis, particularly using the Chou-Talalay method, are essential for accurately quantifying the degree of synergy and providing a strong rationale for further clinical development.
References
- 1. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]
- 8. Ablation of the spindle assembly checkpoint by a compound targeting Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. molbiolcell.org [molbiolcell.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. 細胞計數與健康分析 [sigmaaldrich.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols: Cell Cycle Analysis of BOS-172722 Treated Cells Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOS-172722 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids.[1] By inhibiting MPS1, this compound forces cancer cells to exit mitosis prematurely, leading to gross chromosomal missegregation and subsequent cell death.[1][2] This mechanism of action makes this compound a promising therapeutic agent, particularly for highly proliferative cancers such as triple-negative breast cancer (TNBC).[1][2]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), one can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This application note provides a detailed protocol for the analysis of cell cycle alterations in cancer cells treated with this compound using flow cytometry.
Mechanism of Action of this compound
This compound targets and inhibits the enzymatic activity of MPS1 kinase. MPS1 plays a pivotal role in the spindle assembly checkpoint by phosphorylating key substrates, such as KNL1, which is essential for the recruitment of other SAC proteins.[1] This cascade ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B and securin, and thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.
In the presence of this compound, the inhibition of MPS1 disrupts this signaling cascade. The SAC is compromised, and the APC/C is prematurely activated. This leads to an override of the mitotic checkpoint, even in the presence of unattached chromosomes. Consequently, cells proceed into anaphase with chromosomal abnormalities, resulting in severe aneuploidy and, ultimately, apoptotic cell death.
Data Summary: Cell Cycle Distribution of this compound Treated Cells
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of HeLa and MDA-MB-231 cancer cell lines after 24 hours of treatment. The data is derived from the analysis of flow cytometry histograms presented in the supplementary materials of Anderhub et al., 2019.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Control (DMSO) | 55 | 25 | 20 |
| 100 nM this compound | 50 | 28 | 22 | |
| 200 nM this compound | 45 | 30 | 25 | |
| MDA-MB-231 | Control (DMSO) | 60 | 20 | 20 |
| 100 nM this compound | 58 | 22 | 20 | |
| 1 nM Paclitaxel | 59 | 21 | 20 | |
| 100 nM this compound + 1 nM Paclitaxel | 25 | 15 | 60 |
Note: The percentage values for HeLa and MDA-MB-231 cells are estimated from the representative histograms in the supplementary data of Anderhub et al., Mol Cancer Ther, 2019.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture HeLa or MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density of 0.5 x 10^6 cells per well.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and Paclitaxel (if applicable) in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations (e.g., 100 nM, 200 nM for this compound; 1 nM for Paclitaxel) in fresh culture medium.
-
Remove the old medium from the wells and add the medium containing the drug or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
II. Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
Following treatment, aspirate the medium from each well.
-
Wash the cells once with 1 mL of phosphate-buffered saline (PBS).
-
Add 200 µL of trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 800 µL of complete medium.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
III. Propidium Iodide (PI) Staining and Flow Cytometry Analysis
-
Cell Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 1 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate channel (typically FL2 or PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Signaling pathway of MPS1 and this compound.
References
Application Notes and Protocols for Immunofluorescence of Spindle Checkpoint Proteins with BOS-172722
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its malfunction can lead to aneuploidy, a hallmark of many cancers. Monopolar spindle 1 (Mps1) kinase is a key upstream regulator of the SAC, making it an attractive target for anti-cancer therapies. BOS-172722 is a potent and selective inhibitor of Mps1 kinase.[1][2] This document provides detailed protocols for the immunofluorescence-based analysis of key spindle checkpoint proteins—MAD2, BUBR1, and phosphorylated Histone H3 (Ser10)—in response to treatment with this compound. These protocols are intended to assist researchers in characterizing the cellular effects of Mps1 inhibition.
Mechanism of Action of this compound
This compound functions by directly inhibiting the kinase activity of Mps1.[1][2] Mps1 is essential for the recruitment of several downstream SAC proteins, including MAD1, MAD2, and BUBR1, to unattached kinetochores during early mitosis. By inhibiting Mps1, this compound prevents the localization of these critical checkpoint proteins to the kinetochores.[3] This abrogation of the SAC leads to a premature exit from mitosis, even in the presence of spindle poisons like paclitaxel, resulting in severe chromosome missegregation and subsequent cell death in cancer cells.[3][4][5]
Signaling Pathway of Mps1 Inhibition by this compound
Caption: Mps1 inhibition by this compound abrogates the spindle assembly checkpoint.
Data Presentation
The following tables summarize the expected quantitative outcomes from immunofluorescence experiments assessing the effect of this compound on spindle checkpoint proteins.
Table 1: Effect of this compound on Mitotic Progression
| Cell Line | Treatment | Concentration | Time in Mitosis (minutes, median) | Reference |
|---|---|---|---|---|
| HeLa | Vehicle (DMSO) | - | 52 | [6] |
| HeLa | this compound | 200 nM | 11 |[6] |
Table 2: Qualitative and Quantitative Assessment of Spindle Checkpoint Protein Localization
| Target Protein | Treatment | Expected Change in Kinetochore Localization | Method of Quantification |
|---|---|---|---|
| MAD2 | This compound (200 nM) | Significant decrease/loss of signal | Percentage of mitotic cells with kinetochore-localized MAD2; Measurement of kinetochore fluorescence intensity relative to a centromere marker (e.g., CREST). |
| BUBR1 | This compound (200 nM) | Significant decrease/loss of signal | Percentage of mitotic cells with kinetochore-localized BUBR1; Measurement of kinetochore fluorescence intensity relative to a centromere marker (e.g., CREST).[6] |
| p-HH3 (Ser10) | this compound (in paclitaxel-arrested cells) | Significant decrease in overall nuclear intensity | Measurement of mean nuclear fluorescence intensity in the mitotic cell population.[6][7] |
Experimental Protocols
Experimental Workflow
Caption: Workflow for immunofluorescence analysis of spindle checkpoint proteins.
Materials and Reagents
-
Cell Lines: HeLa or MDA-MB-231 cells are recommended based on published studies.[6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Paclitaxel (optional): For studying SAC override.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies:
-
Rabbit anti-MAD2 (e.g., Abcam ab10674, 1:500 dilution)
-
Rabbit anti-BUBR1 (e.g., Abcam ab4637, 1:250 dilution)
-
Rabbit anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology #9701, 1:1000 dilution)[8]
-
Human anti-centromere antibody (CREST) (e.g., Antibodies Incorporated 15-234, 1:1000 dilution) for kinetochore co-localization.
-
-
Secondary Antibodies:
-
Alexa Fluor 488 goat anti-rabbit IgG
-
Alexa Fluor 568 goat anti-human IgG
-
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
Detailed Protocol
1. Cell Culture and Treatment
-
Culture HeLa or MDA-MB-231 cells on glass coverslips in a 24-well plate until they reach 60-70% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 200 nM) or vehicle (DMSO) for the appropriate duration (e.g., 1-2 hours for SAC override studies).
-
For experiments investigating SAC override, co-treat with a spindle poison like paclitaxel (e.g., 100 nM) for 16-24 hours prior to this compound treatment.
2. Fixation and Permeabilization
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Immunostaining
-
Block the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (or a combination of primary antibodies from different species, e.g., rabbit anti-MAD2 and human anti-CREST) diluted in 1% BSA in PBS overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the appropriate Alexa Fluor-conjugated secondary antibodies diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
4. Mounting and Imaging
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters. For quantitative analysis, ensure that all images are acquired using the same settings (e.g., laser power, gain, pinhole size).
5. Image Analysis and Quantification
-
Kinetochore Localization of MAD2 and BUBR1:
-
Identify mitotic cells based on condensed chromatin (DAPI staining).
-
Use the CREST signal to define the kinetochore regions of interest (ROIs).
-
Measure the mean fluorescence intensity of the MAD2 or BUBR1 signal within the kinetochore ROIs.
-
Subtract the background fluorescence from a nearby region lacking specific staining.
-
Normalize the kinetochore intensity to the intensity of the CREST signal to account for variations in kinetochore size and staining.
-
-
p-HH3 (Ser10) Intensity:
-
Identify mitotic cells based on the p-HH3 signal.
-
Define the nucleus as an ROI based on DAPI staining.
-
Measure the mean fluorescence intensity of the p-HH3 signal within the nuclear ROI.
-
Subtract the background fluorescence.
-
-
Statistical Analysis:
-
Analyze data from a sufficient number of cells (at least 50-100 cells per condition) from multiple independent experiments.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.
-
This application note provides a comprehensive framework for utilizing immunofluorescence to study the effects of the Mps1 inhibitor this compound on key spindle checkpoint proteins. The detailed protocols and expected outcomes will enable researchers to robustly assess the mechanism of action of this and other Mps1 inhibitors, contributing to the development of novel cancer therapeutics that target mitotic vulnerabilities.
References
- 1. immuquest.com [immuquest.com]
- 2. www_test.abcepta.com [www_test.abcepta.com]
- 3. flowcytometry-embl.de [flowcytometry-embl.de]
- 4. Phospho-Histone H3 (Ser10, Thr11) Polyclonal Antibody (PA5-110126) [thermofisher.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Establishing a BOS-172722 Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOS-172722 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint (SAC).[1][2] By inhibiting Mps1, this compound disrupts proper chromosome segregation during mitosis, leading to rapid cell division with fatal chromosomal errors, particularly in highly proliferative cancer cells.[3][4] This mechanism makes it a promising therapeutic agent, especially in aggressive cancers like triple-negative breast cancer (TNBC), where it has shown synergistic effects with taxanes like paclitaxel.[5][6] However, the emergence of drug resistance is a common challenge in targeted cancer therapy. The development of in vitro models of this compound resistance is crucial for understanding the underlying mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome it.
These application notes provide a comprehensive guide to establishing and characterizing a this compound resistant cell line model. The protocols detailed below cover the generation of the resistant cell line, its validation through viability and molecular assays, and methods to explore potential therapeutic strategies to overcome the acquired resistance.
Data Presentation
Table 1: Characterization of Parental and this compound Resistant Cell Lines
| Characteristic | Parental Cell Line (e.g., MDA-MB-231) | This compound Resistant Cell Line | Expected Outcome |
| Morphology | Adherent, spindle-shaped | May exhibit altered morphology (e.g., more rounded or enlarged) | Visual confirmation of phenotypic changes |
| Proliferation Rate | Baseline doubling time | May have a slower or faster doubling time | Quantitative assessment of growth kinetics |
| This compound IC50 (µM) | ~0.1 - 1 µM | > 10-fold increase compared to parental | Confirmation of resistance phenotype |
| Paclitaxel IC50 (nM) | Baseline | May show cross-resistance or sensitization | Assessment of multi-drug resistance |
| p-Mps1 (Thr676) Levels | High (especially upon mitotic arrest) | May be altered | Indication of target engagement and potential resistance mechanisms |
| p-KNL1 / p-Histone H3 | High (especially upon mitotic arrest) | Reduced inhibition by this compound | Assessment of downstream target modulation |
| Mps1 Gene Sequencing | Wild-type | Potential mutations in the kinase domain (e.g., C604Y) | Identification of on-target resistance mechanisms |
Table 2: Synergy Analysis of this compound with a Second-Line Agent in Resistant Cells
| Drug Combination | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| This compound + Paclitaxel | 0.5 | > 1 | Antagonism/Resistance |
| This compound + New Agent | 0.5 | < 1 | Synergy |
| This compound + New Agent | 0.5 | = 1 | Additive Effect |
| This compound + New Agent | 0.5 | > 1 | Antagonism |
| Note: The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8] |
Mandatory Visualizations
Caption: this compound inhibits Mps1 kinase, a key activator of the Spindle Assembly Checkpoint (SAC).
Caption: Workflow for generating a this compound resistant cell line.
Caption: Potential mechanisms of resistance to this compound.
Experimental Protocols
Protocol 1: Establishment of a this compound Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line by continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line (e.g., MDA-MB-231, a TNBC cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours.
-
Determine the cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay (see Protocol 2).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate continuous drug exposure:
-
Culture the parental cells in a T25 flask with complete medium containing this compound at a starting concentration equal to the determined IC50.
-
-
Monitor and subculture:
-
Initially, significant cell death is expected. Monitor the cells daily.
-
When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Gradual dose escalation:
-
Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat the monitoring and subculturing process. If significant cell death occurs, reduce the fold-increase in concentration.
-
-
Establishment of a resistant population:
-
Continue this process of stepwise dose escalation over several months. The goal is to establish a cell population that can proliferate in the presence of a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.
-
-
Cryopreservation:
-
At each stage of increased drug concentration, cryopreserve vials of the cells for future use.
-
-
Isolation of monoclonal resistant cell lines (optional but recommended):
-
Once a stable resistant polyclonal population is established, perform single-cell cloning by limiting dilution in 96-well plates to isolate monoclonal resistant cell lines.
-
Expand the resulting clones and confirm their resistance by determining the IC50 of this compound.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol quantifies cell viability by measuring ATP levels, which correlates with the number of metabolically active cells.[3]
Materials:
-
Parental and resistant cells
-
96-well opaque-walled plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate in 100 µL of complete medium and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of key proteins in the Mps1 signaling pathway.
Materials:
-
Parental and resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mps1, anti-phospho-Mps1 (Thr676), anti-KNL1, anti-phospho-KNL1, anti-Histone H3, anti-phospho-Histone H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the indicated concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 4: In Vitro Mps1 Kinase Assay
This protocol measures the enzymatic activity of Mps1 and the inhibitory effect of this compound.
Materials:
-
Recombinant human Mps1 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Mps1, and MBP substrate.
-
Add serial dilutions of this compound or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the Mps1 kinase activity.
-
Calculate the percent inhibition of Mps1 activity for each this compound concentration and determine the IC50 value.
Protocol 5: Drug Synergy Analysis
This protocol uses the Chou-Talalay method to determine if the combination of this compound and a second drug is synergistic, additive, or antagonistic.[7][8]
Materials:
-
This compound resistant cell line
-
This compound
-
Second drug of interest
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
CompuSyn software or other software for CI calculation
Procedure:
-
Determine the IC50 values for this compound and the second drug individually in the resistant cell line.
-
Design a combination experiment with a constant ratio of the two drugs based on their IC50 values (e.g., ratios of 1:1, 1:2, 2:1 of their IC50s).
-
Treat the resistant cells with serial dilutions of each drug alone and in combination for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay.
-
Enter the dose-response data into the CompuSyn software.
-
The software will calculate the Combination Index (CI) for different fractional effects (Fa), which represent the fraction of cells inhibited.
-
Interpret the results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion
The establishment of a this compound resistant cell line model is an invaluable tool for advancing our understanding of drug resistance in the context of Mps1 inhibition. The protocols provided herein offer a systematic approach to generating, validating, and characterizing such a model. By elucidating the molecular mechanisms of resistance, researchers can identify novel therapeutic targets and develop rational drug combinations to improve clinical outcomes for patients treated with this compound and other Mps1 inhibitors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. OUH - Protocols [ous-research.no]
- 6. broadpharm.com [broadpharm.com]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent BOS-172722 experimental results
Welcome to the technical support center for BOS-172722. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with the selective Mps1 kinase inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues that may arise during in vitro and in vivo experiments with this compound.
FAQ 1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, selective inhibitor of the serine/threonine-protein kinase monopolar spindle 1 (Mps1), also known as TTK.[1][2] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2] By inhibiting Mps1, this compound compromises the SAC, leading to an accelerated and error-prone mitosis. This results in severe chromosome missegregation and ultimately induces cell death in cancer cells.[3][4]
Troubleshooting Guide 1: Inconsistent Anti-proliferative Effects of this compound Monotherapy
Question: We are observing variable GI50 values for this compound as a single agent across different triple-negative breast cancer (TNBC) cell lines. What could be the cause?
Possible Causes and Solutions:
-
Cell Proliferation Rate: The efficacy of this compound is correlated with a high proliferation rate.[4][5] Cell lines with slower doubling times may exhibit reduced sensitivity.
-
Recommendation: Ensure consistent and optimal cell culture conditions to maintain a high proliferation rate. We recommend monitoring the doubling time of your cell lines.
-
-
Spindle Assembly Checkpoint (SAC) Integrity: Cell lines with a compromised SAC may be more sensitive to Mps1 inhibition.[4][5]
-
Recommendation: If possible, assess the baseline SAC activity in your panel of cell lines. This can be done by treating cells with a microtubule-depolymerizing agent (e.g., nocodazole) and measuring the duration of mitotic arrest.
-
-
PTEN Status: Some studies have investigated the association between PTEN status and sensitivity to this compound, although this is not definitively established as the primary determinant of sensitivity.[6]
-
Recommendation: Characterize the PTEN status of your cell lines to stratify your results.
-
Troubleshooting Guide 2: Lack of Synergy with Paclitaxel
Question: We are not observing the expected synergistic effect when combining this compound with paclitaxel in our TNBC cell line model. What are the critical experimental parameters to consider?
Possible Causes and Solutions:
-
Dosing Schedule: The timing of drug administration is crucial for achieving synergy.
-
Drug Concentrations: The concentrations of both this compound and paclitaxel need to be optimized for your specific cell line.
-
Recommendation: Perform a dose-matrix experiment to identify the optimal concentrations of both compounds that result in a synergistic interaction.
-
-
Assay Duration: The synergistic effects leading to cell death may not be apparent in short-term assays.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: Effect of this compound on Mitotic Timing in HeLa Cells
| Treatment | Mean Time in Mitosis (minutes) |
| Untreated Control | 52 |
| 200 nM this compound | 11 |
Data extracted from live-cell imaging experiments.[5][7]
Table 2: In Vitro Combination Effect of this compound and Paclitaxel on Cell Viability
| Treatment | Surviving Fraction of Cancer Cells |
| Paclitaxel alone | 40% |
| This compound + Paclitaxel | 0% |
Results from a study on triple-negative breast cancer cells in lab dishes.[3]
Table 3: In Vivo Efficacy of this compound in Combination with Paclitaxel in a TNBC Xenograft Model
| Treatment Group | Outcome |
| Vehicle Control | Progressive Tumor Growth |
| This compound alone | Moderate Efficacy |
| Paclitaxel alone | Moderate Efficacy |
| This compound + Paclitaxel | Robust Tumor Regressions |
Summary of findings from multiple human tumor xenograft TNBC models.[4][6]
Key Experimental Protocols
Protocol 1: Live-Cell Imaging for Mitotic Timing
-
Cell Seeding: Seed HeLa cells transfected with H2B-mCherry onto a glass-bottom dish.
-
Cell Culture: Culture cells in a suitable medium supplemented with 10% FBS and antibiotics.
-
Drug Treatment: Treat cells with 200 nM this compound or vehicle control.
-
Imaging: Perform live-cell imaging using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Data Acquisition: Acquire images every 5 minutes for 24 hours.
-
Analysis: Determine the time in mitosis by measuring the interval from nuclear envelope breakdown to anaphase onset.
Protocol 2: Long-Term Proliferation (SRB) Assay
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates.
-
Drug Incubation: After 24 hours, treat cells with this compound, paclitaxel, or the combination for 24 hours.
-
Washout: After the 24-hour treatment, wash the cells with fresh medium.
-
Incubation: Culture the cells for an additional 14 days.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid.
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Quantification: Solubilize the bound dye with 10 mM Tris base and measure the absorbance at 510 nm.
Protocol 3: In Vivo Pharmacodynamic Analysis of SAC Inhibition
-
Model System: Use human tumor xenograft models of TNBC (e.g., MDA-MB-231).
-
Treatment: Administer vehicle, paclitaxel alone, or a combination of paclitaxel and this compound.
-
Tissue Collection: Collect tumor samples at specified time points (e.g., 8 hours post-treatment).
-
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Analysis: Quantify the percentage of p-HH3 and p-KNL1 positive cells. A decrease in the percentage of these markers in the combination treatment group compared to paclitaxel alone indicates potent SAC inhibition by this compound.[4][5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for this compound.
Caption: A logical approach to troubleshooting experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimizing BOS-172722 and Paclitaxel Combination Dosage
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the combination dosage of BOS-172722 and paclitaxel. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in-vitro and in-vivo research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and paclitaxel, and why are they used in combination?
A1: this compound is a highly selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a key component of the spindle assembly checkpoint (SAC). The SAC ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound forces cancer cells to exit mitosis prematurely, leading to gross chromosomal missegregation and ultimately cell death.[1][2][3] Paclitaxel is a taxane that stabilizes microtubules, the cellular structures responsible for pulling chromosomes apart during cell division.[4][5][6][][8] This stabilization leads to a prolonged mitotic arrest, activating the SAC.[4][6]
The combination is synergistic because this compound overrides the mitotic arrest induced by paclitaxel.[1] This forces the cancer cells, already struggling with stabilized microtubules due to paclitaxel, to undergo a rapid and faulty cell division, resulting in a high degree of chromosomal abnormalities and enhanced cancer cell death.[9][10][11]
Q2: In which cancer types has the this compound and paclitaxel combination shown promise?
A2: The combination of this compound and paclitaxel has shown significant promise in preclinical models of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer.[1][12] The rationale is that highly proliferative cancers like TNBC are more susceptible to mitotic disruption. The combination may also be effective in other fast-growing solid tumors, such as ovarian cancer.[9][10] A phase I clinical trial has investigated the combination in patients with various advanced solid tumors.[13][14]
Q3: What are the key biomarkers to monitor the efficacy of the this compound and paclitaxel combination?
A3: Key pharmacodynamic biomarkers to assess the activity of the combination include:
-
Phospho-Histone H3 (p-HH3): A marker of mitosis. Paclitaxel treatment alone increases p-HH3 levels due to mitotic arrest. The combination with this compound is expected to decrease p-HH3 levels as cells are forced to exit mitosis.[1][12][15]
-
Phospho-KNL1 (p-KNL1): A direct substrate of Mps1. A decrease in p-KNL1 levels indicates successful target engagement by this compound.[1][12][15]
-
Micronuclei formation and aneuploidy: These are indicators of chromosomal missegregation and can be assessed by microscopy and flow cytometry. An increase in these markers suggests the synergistic effect of the drug combination.
Q4: What are the potential mechanisms of resistance to the this compound and paclitaxel combination?
A4: While the combination is designed to overcome resistance to paclitaxel alone, potential resistance mechanisms could involve:
-
Alterations in the spindle assembly checkpoint: Mutations in other SAC components could potentially compensate for the loss of Mps1 function.
-
Drug efflux pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein, can reduce the intracellular concentration of paclitaxel.[16]
-
Mutations in tubulin: Changes in the tubulin protein can prevent paclitaxel from binding effectively.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of synergistic effect in cell culture | Cell line heterogeneity or genetic drift. | Regularly authenticate cell lines using short tandem repeat (STR) profiling. Use cells within a low passage number range.[17] |
| Suboptimal drug concentrations. | Perform a dose-matrix experiment to determine the optimal concentrations and ratios of this compound and paclitaxel for your specific cell line. | |
| Incorrect timing of drug administration. | The sequence of drug administration can be critical. Test different schedules, such as sequential versus simultaneous administration. | |
| High variability in in-vivo tumor growth inhibition | Inconsistent tumor implantation or animal health. | Ensure consistent tumor cell implantation technique and monitor animal health closely throughout the study. |
| Pharmacokinetic variability. | Consider the oral bioavailability of this compound and the intravenous administration of paclitaxel when designing the dosing schedule.[1][13] | |
| Unexpected toxicity in animal models | Overlapping toxicities of the two agents. | Carefully titrate the doses of both this compound and paclitaxel. Consider intermittent dosing schedules to allow for recovery. |
Data Presentation
Table 1: Preclinical Efficacy of this compound and Paclitaxel Combination in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | Survival (%) | Reference |
| Vehicle | - | Increased | 0 | [1] |
| This compound alone | 50 mg/kg, orally, twice weekly | Moderate reduction | - | [15] |
| Paclitaxel alone | - | Moderate reduction | 40 | [9][10][11] |
| This compound + Paclitaxel | - | Robust tumor regression | 100 | [1][9][10][11] |
Table 2: Clinical Trial Information for this compound and Paclitaxel Combination
| Clinical Trial ID | Phase | Status | Patient Population | Dosing Information |
| NCT03328494 | Phase I/Ib | Completed | Advanced solid tumors, including TNBC | This compound (oral, dose escalation) + Paclitaxel (80 mg/m², IV, on days 1, 8, and 15 of a 28-day cycle) |
Experimental Protocols
1. Cell Viability Assay (Dose-Response Matrix)
This protocol is designed to assess the synergistic effect of this compound and paclitaxel on cancer cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for TNBC) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and paclitaxel in cell culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control. This allows for the evaluation of synergy over a range of doses.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure the amount of ATP, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use a synergy analysis software (e.g., Combenefit) to calculate synergy scores (e.g., Bliss independence, Loewe additivity).
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the drug combination.
-
Treatment: Treat cells with this compound, paclitaxel, the combination, or vehicle control for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of synergistic action between this compound and paclitaxel.
Caption: Experimental workflow for evaluating the this compound and paclitaxel combination.
References
- 1. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 8. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. sciencedaily.com [sciencedaily.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Technical Support Center: BOS-172722 Cell-Based Assays
Welcome to the technical support center for BOS-172722 cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals design, execute, and interpret their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase.[1][2][3][4] MPS1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds.[1][5] By inhibiting MPS1, this compound overrides the SAC, causing cells to exit mitosis prematurely, leading to gross chromosomal mis-segregation and ultimately, cell death.[1][6] This effect is particularly pronounced in highly proliferative cancer cells with a compromised spindle assembly checkpoint.[1][2]
Q2: In which cell lines is this compound most effective?
This compound has shown significant efficacy in triple-negative breast cancer (TNBC) cell lines.[1][2] Its effectiveness is linked to the high proliferation rate and inherent chromosomal instability often found in these cancers.
Q3: What is the synergistic effect of this compound with paclitaxel?
This compound demonstrates strong synergy with the chemotherapeutic agent paclitaxel.[1][2] Paclitaxel stabilizes microtubules, which activates the SAC and causes mitotic arrest. This compound abrogates this paclitaxel-induced mitotic delay, forcing cells to divide with severe chromosomal abnormalities, leading to enhanced cancer cell death.[1][2]
Q4: What are the expected morphological changes in cells treated with this compound?
Cells treated with this compound are expected to exhibit a range of mitotic defects. These can include misaligned chromosomes, lagging chromosomes during anaphase, and the formation of micronuclei in daughter cells. Researchers can visualize these changes using immunofluorescence microscopy to stain for DNA (e.g., with DAPI) and components of the mitotic spindle (e.g., α-tubulin).
Signaling Pathway
The diagram below illustrates the role of MPS1 in the Spindle Assembly Checkpoint (SAC) and how its inhibition by this compound disrupts this pathway.
Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway and the inhibitory effect of this compound on MPS1.
Troubleshooting Guide
This guide addresses potential issues that may arise during this compound cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Cell Viability Results | Assay Timing: Cell death induced by this compound is a consequence of mitotic catastrophe, which may not be immediate. | Perform a time-course experiment to determine the optimal endpoint for your cell line (e.g., 48, 72, 96 hours post-treatment). |
| Cell Density: High cell density can lead to nutrient depletion and contact inhibition, affecting drug sensitivity. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Assay Type: Some viability assays (e.g., those based on metabolic activity like MTT) may yield artifacts if the drug affects cellular metabolism without inducing cell death. | Consider using a multi-parametric approach, such as combining a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a dye-exclusion assay). | |
| High Background in Immunofluorescence | Antibody Concentration: Non-specific binding of primary or secondary antibodies. | Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Fixation/Permeabilization: Inadequate or harsh fixation and permeabilization can lead to artifacts. | Optimize fixation (e.g., paraformaldehyde concentration and incubation time) and permeabilization (e.g., Triton X-100 or saponin concentration) protocols for your specific cell line and antibodies. | |
| Blocking: Insufficient blocking of non-specific binding sites. | Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal goat serum). | |
| Difficulty Resolving Cell Cycle Phases in Flow Cytometry | Cell Clumping: Aggregates of cells can be misinterpreted as cells in G2/M phase. | Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. Include a doublet discrimination gate in your flow cytometry analysis. |
| Staining Protocol: Suboptimal staining with DNA dyes (e.g., propidium iodide, DAPI) can lead to broad peaks. | Optimize staining concentration and incubation time. Ensure RNase treatment is effective if using propidium iodide. | |
| Instrument Settings: Incorrect flow cytometer settings. | Ensure the flow cytometer is properly calibrated and that the voltage settings for the fluorescence channels are optimized for your samples. | |
| Unexpected Off-Target Effects | Kinase Specificity: While this compound is highly selective for MPS1, off-target effects on other kinases cannot be entirely ruled out at high concentrations. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Consider using a structurally unrelated MPS1 inhibitor as a control to confirm that the observed phenotype is due to MPS1 inhibition. |
Experimental Protocols
Below are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (e.g., using a resazurin-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or paclitaxel for synergy studies) and incubate for the desired duration (e.g., 72 hours). Include vehicle-treated cells as a negative control.
-
Assay Reagent Addition: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Immunofluorescence for Mitotic Defects
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Drug Treatment: Treat cells with this compound at a concentration known to induce mitotic defects.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against your proteins of interest (e.g., anti-α-tubulin for spindle, anti-phospho-histone H3 for mitotic cells) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain with DAPI to visualize DNA and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Treat cells in a culture dish with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.
Caption: A generalized experimental workflow for investigating the cellular effects of this compound.
References
- 1. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
addressing BOS-172722 solubility and stability issues in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MPS1 inhibitor, BOS-172722. Our aim is to help you overcome common challenges related to the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1][2][3] MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1] By inhibiting MPS1, this compound overrides the SAC, leading to accelerated and erroneous chromosome segregation, which ultimately results in the death of rapidly dividing cancer cells.[1][4] This makes it a promising agent for cancer therapy, particularly in highly proliferative tumors like triple-negative breast cancer.[2][3]
Q2: What are the primary challenges when working with this compound in cell culture?
A2: The primary challenges with this compound are related to its low aqueous solubility and potential for precipitation in culture media. As a hydrophobic molecule, it requires careful handling to ensure it remains in solution to exert its biological activity accurately. Additionally, its stability in culture media over the course of a multi-day experiment should be considered.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[5]
Q4: There appears to be conflicting information on the solubility of this compound in DMSO. What is the correct solubility?
A4: Different sources report varying solubility limits in DMSO, with one indicating less than 1 mg/mL and another stating 89 mg/mL.[5][6] This discrepancy may be due to differences in the purity of the compound, the quality and water content of the DMSO used, and the dissolution methodology. We recommend starting with the assumption of lower solubility and preparing a stock solution in the range of 10-20 mM. Always ensure the compound is fully dissolved before use. If a higher concentration is required, careful warming and vortexing may be necessary.
Q5: What is the maximum recommended final concentration of DMSO in the culture medium?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any potential effects of the solvent on the cells.
Troubleshooting Guide: Solubility and Stability Issues
This guide addresses common problems encountered when using this compound in cell culture experiments.
Issue 1: Precipitation observed immediately after diluting the DMSO stock solution into culture media.
This is a common phenomenon known as "solvent shock," where the rapid change in polarity from a high-concentration organic stock to an aqueous medium causes the hydrophobic compound to precipitate.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound in culture media.
Issue 2: Cloudiness or precipitate forms in the culture medium over time during the experiment.
This may indicate that the compound is at the limit of its solubility in the specific culture medium or that it is degrading over time.
Troubleshooting Steps:
-
Reduce Final Concentration: The effective concentration of this compound may be at its solubility threshold in your specific media formulation. Try a lower final concentration.
-
Assess Stability: The compound may not be stable under your experimental conditions (37°C, CO2, media components). It is recommended to perform a stability assessment to determine the half-life of this compound in your specific culture medium.
-
Media Components: Interactions with certain media components could lead to precipitation. Consider if any supplements or high concentrations of salts in your media could be contributing to this issue.
-
pH of Media: Ensure the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4). pH shifts can affect the solubility of small molecules.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source | Notes |
| DMSO | < 1 mg/mL (Slightly soluble) | [6] | |
| DMSO | 89 mg/mL (199.3 mM) | [5] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |
| 1M HCl | 65 mg/mL (145.56 mM) | [6] | Requires sonication and pH adjustment to 2. |
| Water | Insoluble | [5] | |
| Ethanol | Insoluble | [5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [5] |
| Stock Solution in Solvent | -80°C | 1 year | [5] |
| Stock Solution in Solvent | -20°C | 1 month | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Dilution of this compound Stock Solution into Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution: a. Prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of pre-warmed, serum-free medium (if your final medium contains serum). For example, to prepare a 100 µM working solution from a 10 mM stock, you can add 10 µL of the stock to 990 µL of medium. b. Gently vortex the intermediate dilution.
-
Final Dilution: a. Add the intermediate dilution to the final volume of pre-warmed complete culture medium. b. Add the solution dropwise while gently swirling the media to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Protocol 3: Assessment of this compound Stability in Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium. The analysis is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
-
Procedure:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Immediately process the samples to stop any further degradation. This may involve adding a protein precipitation agent like acetonitrile.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of intact this compound.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in the culture medium.
-
Signaling Pathway
This compound targets the MPS1 kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC ensures that sister chromatids are correctly attached to the mitotic spindle before the cell proceeds to anaphase.
This compound Mechanism of Action
Caption: The signaling pathway illustrating the mechanism of action of this compound.
References
Technical Support Center: Mitigating Off-Target Effects of BOS-172722
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the off-target effects of BOS-172722 in experimental settings.
Understanding this compound
This compound is a highly potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2][3][4][5][6] By inhibiting MPS1, this compound overrides the SAC, leading to accelerated and error-prone mitosis in cancer cells, which ultimately results in cell death.[1][3] It has demonstrated synergistic anti-cancer effects when used in combination with taxanes like paclitaxel.[2][3] While described as highly selective, understanding and controlling for potential off-target effects is crucial for accurate experimental interpretation.
Quantitative Data: Kinase Selectivity Profile
While this compound is a potent MPS1 inhibitor, in vitro kinase profiling against a panel of over 400 kinases has identified a small number of potential off-target kinases. The following table summarizes the inhibitory activity of this compound against its primary target (MPS1) and identified off-target kinases.
| Kinase Target | IC50 (µM) | Selectivity (Fold vs. MPS1 at low ATP) |
| MPS1 (low ATP) | 0.004 | - |
| MPS1 (high ATP) | 0.01 | - |
| LRRK2 | 0.048 | 12 |
| JNK2 | 0.076 | 19 |
| JNK1 | 0.092 | 23 |
| JNK3 | 0.242 | 60.5 |
Data sourced from Anderhub et al., Molecular Cancer Therapeutics, 2019.[3]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions with other kinases can occur. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target. They can also result in cellular toxicity or unexpected pathway activation.
Q2: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of this compound?
A2: Several experimental strategies can help distinguish between on-target and off-target effects:
-
Dose-response analysis: A hallmark of an on-target effect is a clear dose-response relationship, where the phenotype's intensity correlates with the inhibitor's potency (IC50) for the target kinase. Off-target effects often manifest at higher concentrations.
-
Use of a structurally distinct inhibitor: Employing another MPS1 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to MPS1 inhibition. If both inhibitors produce the same effect, it is more likely to be an on-target phenomenon.
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate MPS1 expression should phenocopy the effects of this compound if the effect is on-target.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of MPS1 should rescue the phenotype caused by this compound.
Q3: My cells are showing unexpected toxicity at concentrations close to the IC50 for MPS1. Could this be an off-target effect?
A3: It is possible. While on-target inhibition of a critical kinase like MPS1 can lead to cell death, unexpected toxicity profiles could indicate off-target activity. To investigate this, consider the following:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement of MPS1 by this compound in intact cells. A lack of correlation between target engagement and toxicity might suggest off-target effects.
-
Washout Experiment: This can help determine if the toxic effects are reversible. If the toxicity persists long after the removal of this compound, it could indicate irreversible off-target binding or downstream consequences of initial off-target inhibition.
-
Profiling against known off-targets: If your cell model expresses the known off-target kinases (JNK1/2/3, LRRK2) at high levels, consider investigating whether pathways regulated by these kinases are affected.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that is not consistent with the known function of MPS1.
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to MPS1 at the concentrations used in your experiment. 2. Dose-Response Correlation: Generate a detailed dose-response curve for the unexpected phenotype and compare it to the dose-response for a known on-target effect (e.g., inhibition of MPS1 autophosphorylation). A significant discrepancy in the EC50 values suggests an off-target effect. 3. Orthogonal Inhibitor: Treat cells with a structurally unrelated MPS1 inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound. |
| Pathway Crosstalk | 1. Pathway Analysis: Use techniques like phospho-proteomics or western blotting for key signaling nodes to investigate if this compound is modulating pathways downstream of its known off-target kinases (e.g., JNK signaling pathway). |
| Compound Instability/Metabolism | 1. Compound Stability Check: Assess the stability of this compound in your cell culture medium over the time course of your experiment. 2. Metabolite Analysis: If feasible, use mass spectrometry to determine if active metabolites of this compound are being generated in your cell line. |
Issue 2: Inconsistent Results Between Experiments or Cell Lines
The effects of this compound vary significantly across different experiments or when using different cell lines.
| Potential Cause | Troubleshooting Steps |
| Differential Expression of Target and Off-Target Kinases | 1. Quantify Protein Expression: Use western blotting or mass spectrometry to determine the relative expression levels of MPS1 and the known off-target kinases (JNK1/2/3, LRRK2) in your cell lines. Higher expression of an off-target kinase could sensitize a cell line to off-target effects. |
| Variability in Compound Potency | 1. Fresh Compound Aliquots: Use fresh aliquots of this compound for each experiment to avoid degradation due to freeze-thaw cycles. 2. Confirm Stock Concentration: Periodically verify the concentration of your this compound stock solution. |
| Cell Culture Conditions | 1. Standardize Protocols: Ensure consistent cell density, passage number, and media composition between experiments. |
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target protein, MPS1, in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures for a set duration (e.g., 3 minutes).
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble MPS1 at each temperature using Western blotting with an anti-MPS1 antibody.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized MPS1.
Protocol: Washout Experiment to Assess Reversibility of Effects
Objective: To determine if the cellular effects of this compound are reversible upon its removal.
Methodology:
-
Initial Treatment: Treat cells with this compound at the desired concentration for a specific duration.
-
Washout: Remove the medium containing this compound and wash the cells multiple times with fresh, drug-free medium to ensure complete removal of the compound.
-
Recovery: Culture the washed cells in drug-free medium for various time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: At each time point, assess the cellular phenotype of interest (e.g., cell viability, phosphorylation of a downstream marker).
-
Data Interpretation: A return to the baseline state observed in vehicle-treated cells indicates that the effect of this compound is reversible. A persistent effect may suggest irreversible binding or long-lasting downstream consequences.
Visualizations
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. youtube.com [youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing BOS-172722 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling potential resistance to the MPS1 inhibitor, BOS-172722, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective orally bioavailable inhibitor of the Monopolar Spindle 1 (MPS1) kinase.[1][2][3] MPS1 is a critical protein in the Spindle Assembly Checkpoint (SAC), a cellular surveillance system that ensures the proper segregation of chromosomes during mitosis.[3][4][5] By inhibiting MPS1, this compound forces cancer cells to exit mitosis prematurely, before chromosomes are correctly aligned.[6][7] This leads to gross chromosomal abnormalities and, ultimately, cell death.[6][7] This mechanism is particularly effective in highly proliferative cancer cells, such as those found in triple-negative breast cancer (TNBC).[1][2]
Q2: How does resistance to MPS1 inhibitors like this compound develop in cell culture?
The primary mechanism of acquired resistance to MPS1 inhibitors in cancer cells is the development of point mutations within the ATP-binding pocket of the MPS1 kinase domain.[1][3][8] These mutations can prevent the stable binding of the inhibitor while preserving the natural catalytic activity of the kinase.[1][3] One such mutation that has been identified is C604Y, which confers resistance to certain MPS1 inhibitors.[9][10]
Q3: What are the initial signs of developing resistance to this compound in my cell culture?
The emergence of resistance to this compound can be identified by the following observations:
-
Decreased Sensitivity: A gradual increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line.
-
Altered Cell Morphology: Changes in cellular appearance, such as the emergence of a subpopulation of cells that continue to proliferate in the presence of the drug.
-
Resumption of Normal Cell Cycle Progression: A diminishing proportion of cells arrested in mitosis, as observed through cell cycle analysis.
Q4: Can combination therapy help to prevent or overcome this compound resistance?
Yes, combination therapy is a key strategy for mitigating resistance. This compound has been shown to have a synergistic effect when combined with taxane chemotherapies like paclitaxel.[1][2][11] This combination can be effective even in cancer cells that have already developed resistance to chemotherapy alone.[6][7] The rationale is that the two drugs have complementary mechanisms of action that target different aspects of cell division, making it more difficult for cancer cells to develop resistance to both simultaneously.
Troubleshooting Guide
This guide provides a systematic approach to identifying, characterizing, and managing this compound resistance in your long-term cell cultures.
Problem: Suspected emergence of this compound resistance.
Step 1: Confirm Resistance
-
Action: Perform a dose-response cell viability assay to determine the IC50 of this compound in the suspected resistant cell line and compare it to the parental (sensitive) cell line.
-
Expected Outcome: A significant increase (typically 3-5 fold or higher) in the IC50 value for the suspected resistant line compared to the parental line confirms the development of resistance.[12]
Step 2: Characterize the Resistant Phenotype
-
Action: Analyze the cell cycle profile of both sensitive and resistant cells treated with this compound using flow cytometry.
-
Expected Outcome: Sensitive cells will show an accumulation in the G2/M phase of the cell cycle upon treatment. In contrast, resistant cells will exhibit a cell cycle profile more similar to that of untreated cells, indicating an override of the mitotic arrest.
-
Action: Perform Western blot analysis to assess the phosphorylation status of MPS1 downstream targets, such as KNL1.[1][11]
-
Expected Outcome: In sensitive cells, this compound treatment should lead to a decrease in the phosphorylation of MPS1 targets. In resistant cells, this inhibition of phosphorylation will be diminished or absent.
Step 3: Investigate the Mechanism of Resistance
-
Action: Sequence the kinase domain of the TTK gene (which encodes MPS1) in the resistant cell line to identify potential mutations in the ATP-binding pocket.
-
Expected Outcome: The identification of mutations, such as the C604Y substitution, can confirm a genetic basis for the observed resistance.[9][10]
Step 4: Strategies to Manage Resistance
-
Action: If a resistant cell line is confirmed, consider establishing a combination treatment protocol. For this compound, co-administration with paclitaxel is a well-documented synergistic combination.[1][2][11]
-
Action: If specific mutations are identified, it may be possible to switch to an alternative MPS1 inhibitor that is not affected by that particular mutation. Cross-resistance between different MPS1 inhibitors is not always observed.[1]
Data Presentation
Table 1: Example of IC50 Shift in a this compound Resistant Cell Line
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
| Parental MDA-MB-231 | This compound | 25 | 1.0 |
| Resistant MDA-MB-231-BR | This compound | 150 | 6.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initial Culture: Begin by culturing the parental cancer cell line in its standard growth medium containing this compound at its predetermined IC50 concentration.
-
Dose Escalation: Once the cells adapt and resume a normal growth rate, incrementally increase the concentration of this compound (e.g., by 1.5 to 2-fold).[12]
-
Continuous Culture: Continue to culture the cells in the presence of the inhibitor, repeating the dose escalation after the cells have stabilized at each new concentration.
-
Timeline: The development of significant resistance can take several months of continuous culture.[13]
-
Characterization: Once a resistant population is established, confirm the degree of resistance by determining the new IC50 value.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat both parental and resistant cells with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound and a potential resistance mechanism.
Caption: Experimental workflow for generating and confirming a this compound resistant cell line.
Caption: Troubleshooting flowchart for handling suspected this compound resistance.
References
- 1. Molecular basis underlying resistance to Mps1/TTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. scispace.com [scispace.com]
- 5. Monitoring the fidelity of mitotic chromosome segregation by the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Molecular mechanism of point mutation-induced Monopolar spindle 1 (Mps1/TTK) inhibitor resistance revealed by a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: BOS-172722 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Mps1 kinase inhibitor, BOS-172722, in in vivo experiments. The information is tailored for scientists and drug development professionals aiming to optimize the therapeutic window of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase.[1][2] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[2] By inhibiting Mps1, this compound overrides the SAC, causing cancer cells to proceed through cell division too rapidly and with an incorrect number of chromosomes.[3][4] This leads to gross chromosomal abnormalities and ultimately, cancer cell death.[3]
Q2: Why is combination therapy with paclitaxel recommended for this compound?
Preclinical studies have demonstrated a strong synergistic effect when this compound is combined with paclitaxel, particularly in models of triple-negative breast cancer (TNBC).[5][6] Paclitaxel also interferes with mitosis but through a different mechanism—it stabilizes microtubules, leading to mitotic arrest.[7] The combination of this compound and paclitaxel results in a much shorter and more error-prone mitosis than either agent alone, leading to enhanced cancer cell killing.[3][8] This synergistic interaction allows for the use of lower, and therefore less toxic, doses of each compound to achieve a significant anti-tumor effect, thereby widening the therapeutic window.[3][8]
Q3: What are the potential on-target toxicities of this compound?
As this compound targets a key regulator of cell division, its on-target toxicities are expected to manifest in rapidly proliferating normal tissues. While specific in vivo toxicity data for this compound alone is limited in the public domain, researchers should monitor for signs of toxicity in tissues with high cell turnover, such as the hematopoietic system (e.g., neutropenia) and the gastrointestinal tract. A Phase 1/1b clinical trial of this compound in combination with paclitaxel has been conducted to evaluate the safety and side effects of this combination.[9]
Q4: What pharmacodynamic markers can be used to confirm this compound activity in vivo?
To confirm that this compound is engaging its target in vivo, researchers can measure the phosphorylation status of downstream Mps1 substrates. Key pharmacodynamic markers include the inhibition of phosphorylation of histone H3 and the Mps1 substrate KNL1 in tumor xenograft models.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Suboptimal anti-tumor efficacy with this compound monotherapy. | Insufficient drug exposure at the tumor site. The tumor model may have a low proliferation rate or a robust spindle assembly checkpoint. | - Verify the formulation and administration route to ensure optimal bioavailability. - Consider combination therapy with paclitaxel to enhance efficacy.[5] - Select tumor models with high proliferation rates for initial studies. |
| Excessive toxicity (e.g., weight loss, lethargy) in animal models. | The administered dose is above the maximum tolerated dose (MTD). Off-target effects of the inhibitor. Formulation-related toxicity. | - Perform a dose-escalation study to determine the MTD in your specific animal model. - Reduce the dose and/or frequency of administration. - In combination studies, consider reducing the dose of both this compound and paclitaxel. - Always include a vehicle control group to rule out formulation-related toxicity. |
| Lack of synergy in combination with paclitaxel. | Suboptimal dosing schedule and timing of administration. Inappropriate ratio of this compound to paclitaxel. | - Based on preclinical data, simultaneous administration of this compound and paclitaxel has shown synergy. Experiment with different dosing schedules (e.g., sequential vs. concurrent administration). - Perform in vitro studies to determine the optimal synergistic ratio of the two drugs in your cell line of interest before moving to in vivo experiments. |
| Difficulty in detecting pharmacodynamic changes. | Timing of tissue collection is not optimal for detecting changes in phosphorylation. Insufficient drug concentration at the tumor site. Technical issues with the assay (e.g., antibody quality). | - Conduct a time-course experiment to determine the peak of Mps1 inhibition after this compound administration. In xenograft models, significant inhibition of p-HH3 and p-KNL1 has been observed 8 hours after treatment.[6] - Confirm drug exposure in the tumor tissue through pharmacokinetic analysis. - Validate antibodies and optimize assay conditions. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Combination with Paclitaxel in a TNBC Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Observations |
| Vehicle | - | - | Progressive tumor growth |
| This compound alone | 50 mg/kg, orally, twice a week | Moderate | Significant but moderate reduction in tumor growth.[6] |
| Paclitaxel alone | - | Moderate | Moderate reduction in tumor growth. |
| This compound + Paclitaxel | This compound: 50 mg/kg, orally, twice a week Paclitaxel: - | Significant | Robust tumor regressions observed.[5][6] |
Note: Specific paclitaxel dosing information was not detailed in the provided search results. Researchers should refer to the primary literature for detailed experimental protocols.
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Study of this compound in a Human Tumor Xenograft Model
-
Animal Model: Athymic mice bearing established human tumor xenografts (e.g., MDA-MB-231 for TNBC).
-
Treatment Groups:
-
Vehicle control
-
Paclitaxel alone
-
This compound alone
-
This compound and Paclitaxel combination
-
-
Drug Administration:
-
Administer this compound orally.
-
Administer Paclitaxel via appropriate route (e.g., intraperitoneally).
-
For combination therapy, administer both agents simultaneously.[6]
-
-
Tissue Collection:
-
Euthanize animals at various time points after treatment (e.g., 8 hours) to assess pharmacodynamic markers.[6]
-
-
Analysis:
-
Excise tumors and prepare for analysis.
-
Perform immunofluorescence microscopy or immunohistochemistry (IHC) to measure the percentage of cells positive for phosphorylated histone H3 (p-HH3) and phosphorylated KNL1 (p-KNL1).[5][6]
-
A significant reduction in p-HH3 and p-KNL1 in the this compound-treated groups compared to the vehicle control indicates target engagement.[5][6]
-
Visualizations
Caption: Mechanism of action of this compound in inducing cancer cell death.
Caption: Synergistic workflow of this compound and Paclitaxel.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. icr.ac.uk [icr.ac.uk]
Technical Support Center: Refining BOS-172722 Treatment Schedules in Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MPS1 inhibitor BOS-172722 in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the spindle assembly checkpoint (SAC) kinase, Monopolar Spindle 1 (MPS1).[1] MPS1 plays a critical role in ensuring the proper segregation of chromosomes during mitosis. By inhibiting MPS1, this compound causes cancer cells to proceed through cell division prematurely, before chromosomes are correctly aligned. This leads to significant chromosomal segregation errors and ultimately, cell death.[2]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: Preclinical studies have demonstrated the potential of this compound in various cancer types, with a particular focus on triple-negative breast cancer (TNBC).[1] Its efficacy, especially in combination with paclitaxel, has been observed in multiple human tumor xenograft TNBC models, including patient-derived xenografts (PDX).[1] There is also potential for its use in other rapidly proliferating tumors such as ovarian cancer.
Q3: Why is this compound often used in combination with paclitaxel?
A3: this compound exhibits a synergistic effect with paclitaxel.[1] Paclitaxel is a microtubule-stabilizing agent that causes mitotic arrest. The addition of this compound overrides this paclitaxel-induced mitotic delay, forcing the cells to divide with misaligned chromosomes, which enhances the cytotoxic effect and can lead to robust tumor regressions.[1][3] This combination is also anticipated to be effective in cancers that have developed resistance to chemotherapy alone.[2]
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is an orally bioavailable compound, which is a significant advantage for preclinical studies and potential clinical applications.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in tumor growth between animals | - Inconsistent number of viable cells injected- Variation in injection site- Intrinsic heterogeneity of the cancer cell line- Health status of the mice (e.g., underlying infections) | - Ensure accurate cell counting and viability assessment before injection.- Standardize the injection technique and location (e.g., subcutaneous in the flank, or orthotopic in the mammary fat pad).- Consider using a larger number of animals per group to account for variability.- Source animals from a reputable supplier and monitor their health closely. |
| Lack of tumor regression with this compound monotherapy | - Insufficient dose or suboptimal schedule- The specific xenograft model may be less sensitive to MPS1 inhibition alone. | - A study with MDA-MB-231 xenografts showed moderate tumor growth inhibition with 50 mg/kg of this compound administered orally twice a week.[5] Consider this as a starting point and perform dose-escalation studies.- Evaluate the combination of this compound with paclitaxel, as this has demonstrated synergistic effects and significant tumor regression.[1] |
| Toxicity or adverse effects in mice (e.g., weight loss, lethargy) | - Dose of this compound or paclitaxel is too high.- Potential for gastrointestinal toxicities or neutropenia, which can be associated with MPS1 inhibitors. | - Reduce the dose of the administered agent(s).- Monitor animal body weight and overall health daily.- For combination studies, ensure the paclitaxel dose is within a tolerated range for the specific mouse strain.- Consider intermittent dosing schedules to allow for recovery between treatments. |
| Difficulty with oral administration (gavage) | - Improper technique causing stress or injury to the animal.- Formulation is not palatable or is too viscous. | - Ensure personnel are properly trained in oral gavage techniques.- While specific formulation details for this compound are not publicly available, a common practice for oral administration of small molecules in mice involves dissolving the compound in a suitable vehicle. Consider formulating this compound in a vehicle appropriate for oral administration. |
Experimental Protocols
Establishment of Subcutaneous Xenograft Models (MDA-MB-231 and HCT116)
-
Cell Culture : Culture MDA-MB-231 or HCT116 cells in the recommended medium until they reach 80-90% confluency.
-
Cell Harvesting : Harvest the cells using trypsin and wash them with sterile phosphate-buffered saline (PBS).
-
Cell Suspension : Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) on ice. A typical injection volume is 100-200 µL.
-
Injection : Subcutaneously inject 1 x 107 HCT116 cells or 2.5 to 5 x 106 MDA-MB-231 cells into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[6][7]
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation : Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm3).[7]
Treatment Administration
-
This compound (Oral Administration) :
-
Paclitaxel (Intravenous Administration) :
-
Combination Therapy Example : Administer paclitaxel at 15 mg/kg intravenously, once a week.[3]
-
Quantitative Data Summary
Table 1: Example Treatment Schedules for this compound in Xenograft Models
| Treatment Arm | Agent(s) | Dose | Route of Administration | Dosing Schedule | Xenograft Model | Reference |
| 1 | This compound | 50 mg/kg | Oral | Twice a week | MDA-MB-231 | [5] |
| 2 | Paclitaxel + this compound | 15 mg/kg (Paclitaxel)40 mg/kg (this compound) | i.v. (Paclitaxel)Oral (this compound) | Paclitaxel: Day 0, 7, 14, 21this compound: Day 0+1, 7+8, 14+15, 21+22 | MDA-MB-231 (metastatic) | [5] |
| 3 | Paclitaxel + this compound | 15 mg/kg (Paclitaxel)40 mg/kg (this compound) | i.v. (Paclitaxel)Oral (this compound) | Paclitaxel: Once a weekthis compound: Twice a week | MDA-MB-468 | [3] |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for xenograft studies.
Caption: Troubleshooting decision tree.
References
- 1. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
dealing with high background in BOS-172722 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in immunofluorescence experiments involving the MPS1 kinase inhibitor, BOS-172722.
Understanding High Background in the Context of this compound Experiments
High background fluorescence can obscure the specific signal of your target protein, leading to difficulties in data interpretation. When studying the effects of this compound, a potent and selective inhibitor of monopolar spindle 1 (MPS1) kinase, you are often performing immunofluorescence to detect downstream markers of its activity, such as changes in protein phosphorylation or localization.[1][2][3][4][5] High background in this context can arise from various factors, including issues with the primary or secondary antibodies, suboptimal sample preparation, or inherent properties of the cells or tissues being examined.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in immunofluorescence?
High background in immunofluorescence can be attributed to several factors:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[6][7]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can cause antibodies to adhere to various components in the sample.[6][8][9]
-
Secondary Antibody Issues: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue or binding non-specifically.[6][8]
-
Inadequate Washing: Insufficient washing can leave unbound antibodies in the sample, contributing to background noise.[6]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.[10][11] Fixatives like glutaraldehyde can also induce autofluorescence.[10]
-
Fixation Issues: Over-fixation can expose epitopes that lead to non-specific antibody binding.[6]
Q2: How can I determine if the high background is due to my primary or secondary antibody?
To pinpoint the source of the high background, you should run the following controls:
-
Secondary Antibody Control: Incubate your sample with only the secondary antibody (no primary antibody). If you observe staining, it indicates that the secondary antibody is binding non-specifically.[7][10]
-
Unstained Control: Mount a sample without any antibody incubation to assess the level of autofluorescence in your cells or tissue.[8][11]
Q3: What is the mechanism of action of this compound, and how might it affect my immunofluorescence experiment?
This compound is a selective inhibitor of MPS1 kinase, a key component of the spindle assembly checkpoint (SAC).[2][3] By inhibiting MPS1, this compound disrupts proper chromosome segregation during mitosis, leading to rapid cell division and accumulation of fatal errors in cancer cells.[1][4] In your immunofluorescence experiments, you are likely targeting proteins downstream of MPS1 to monitor the effects of this compound. The treatment itself is unlikely to directly cause high background, but the cellular processes it induces (e.g., apoptosis) could potentially alter cell morphology and permeability, which may indirectly affect staining.
Troubleshooting Guides
Optimizing Antibody Concentrations
High antibody concentrations are a frequent cause of high background.[6][7] It is crucial to titrate both your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.
| Parameter | Recommendation | Rationale |
| Primary Antibody Concentration | Perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000). | To find the lowest concentration that still gives a specific signal. |
| Secondary Antibody Concentration | Titrate the secondary antibody in a similar dilution series. | To minimize non-specific binding of the secondary antibody. |
| Incubation Time | Reduce the incubation time if the concentration is high.[6] | To decrease the chances of low-affinity, non-specific binding. |
| Incubation Temperature | Consider incubating at 4°C overnight for the primary antibody.[8] | Lower temperatures can sometimes reduce non-specific interactions. |
Improving Blocking and Washing Steps
Proper blocking and thorough washing are critical for reducing non-specific antibody binding.
| Step | Recommendation | Rationale |
| Blocking Buffer | Use normal serum from the same species as the secondary antibody (e.g., 5% goat serum for a goat anti-mouse secondary).[8][9][12] Alternatively, use a protein-based blocker like Bovine Serum Albumin (BSA) or casein.[9][13] | To block non-specific binding sites before antibody incubation. |
| Blocking Incubation | Increase the blocking time (e.g., to 1-2 hours at room temperature).[6] | To ensure complete blocking of non-specific sites. |
| Washing Buffer | Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer (e.g., PBS-T).[9][14] | To help remove unbound and weakly bound antibodies. |
| Washing Procedure | Increase the number and duration of wash steps (e.g., 3-4 washes of 5-10 minutes each) after both primary and secondary antibody incubations.[6] | To thoroughly remove excess antibodies. |
Addressing Autofluorescence
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background.
| Source of Autofluorescence | Recommendation | Rationale |
| Endogenous Fluorophores | Treat samples with a quenching agent like sodium borohydride or Sudan Black B.[10][11][15] | To reduce the fluorescence of endogenous molecules. |
| Fixation-Induced | Avoid glutaraldehyde-based fixatives.[10] Use paraformaldehyde for the minimum time required.[11] | To prevent the generation of fluorescent products during fixation. |
| Red Blood Cells | Perfuse tissues with PBS before fixation to remove red blood cells.[11][16] | Red blood cells contain heme groups that are autofluorescent. |
| Fluorophore Selection | Use fluorophores that emit in the far-red spectrum, as autofluorescence is often lower at these wavelengths.[11][16] | To spectrally separate your signal from the background. |
Experimental Protocols
Standard Immunofluorescence Protocol for Cells Treated with this compound
This protocol provides a starting point for immunofluorescence staining of cultured cells treated with this compound. Optimization of antibody concentrations, blocking, and washing steps is recommended.
-
Cell Culture and Treatment: Plate cells on coverslips and treat with the desired concentration of this compound for the appropriate duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 5% normal serum (from the same species as the secondary antibody) in PBS with 0.1% Tween-20 (PBS-T) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash cells three times with PBS-T for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash cells three times with PBS-T for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Visualizations
Caption: A flowchart for troubleshooting high background in immunofluorescence.
Caption: The signaling pathway of this compound leading to cancer cell death.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 13. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. southernbiotech.com [southernbiotech.com]
Technical Support Center: Understanding Variability in TNBC Cell Line Sensitivity to BOS-172722
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MPS1 inhibitor BOS-172722 in Triple-Negative Breast Cancer (TNBC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of the spindle assembly checkpoint (SAC) kinase, MPS1 (also known as TTK).[1][2][3][4] MPS1 is a crucial protein for ensuring proper chromosome segregation during mitosis.[1] By inhibiting MPS1, this compound overrides the SAC, causing cells to exit mitosis prematurely.[1][3] This leads to gross chromosomal abnormalities and segregation defects, ultimately resulting in cell death.[1][2][4]
Q2: Why is there variability in sensitivity to this compound among different TNBC cell lines?
A2: The sensitivity of TNBC cell lines to this compound is influenced by several factors. Key determinants include a high proliferation rate and a compromised spindle assembly checkpoint (SAC).[1][2][3][4] Cell lines with a naturally weaker SAC require lower concentrations of an MPS1 inhibitor to push them into a detrimental premature mitotic exit.[3] Additionally, TNBC cell lines, in general, show greater sensitivity to MPS1 inhibition compared to non-TNBC cell lines.[3] Genetic variability between cell line strains, even those with the same name, can also contribute to different responses to drugs.[5]
Q3: Does this compound show synergistic effects with other drugs?
A3: Yes, this compound demonstrates strong synergy with taxanes, such as paclitaxel.[1][2][4] Paclitaxel works by stabilizing microtubules, which activates the spindle assembly checkpoint and causes mitotic arrest.[1] this compound abrogates this paclitaxel-induced mitotic delay, forcing the cells to divide with unaligned chromosomes, leading to catastrophic aneuploidy and cell death.[1][2][4][6] This combination has been shown to be effective in inducing tumor regression in preclinical models, including those resistant to chemotherapy alone.[2][6][7] Synergy has also been observed with other standard-of-care agents like eribulin and doxorubicin in TNBC cell lines.[4][8]
Q4: What are the expected morphological and cell cycle changes in sensitive TNBC cell lines after this compound treatment?
A4: Treatment of sensitive TNBC cell lines with this compound leads to a significant reduction in the time spent in mitosis.[1][3] For instance, in HeLa cells, treatment with 200 nmol/L of this compound reduced the mitotic duration from 52 minutes to 11 minutes.[1][3] This accelerated mitotic exit is accompanied by severe chromosome segregation errors.[1][3] Flow cytometry analysis will typically show a decrease in the G2/M population as cells are unable to sustain a mitotic arrest.
Troubleshooting Guide
Issue 1: Higher than expected IC50/GI50 values for a "sensitive" TNBC cell line.
| Possible Cause | Troubleshooting Step |
| Low Proliferation Rate | Ensure cells are in the exponential growth phase during the experiment. Seed cells at an optimal density to avoid contact inhibition, which can slow proliferation. |
| Cell Line Integrity | Verify the identity of your cell line through short tandem repeat (STR) profiling. Genetic drift can occur over time in culture, altering drug sensitivity.[5] |
| Compromised Drug Activity | Confirm the stability and activity of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Assay Duration | For growth inhibition assays, a 24-hour treatment with this compound has been shown to be sufficient to achieve maximum effect, comparable to a 96-hour treatment.[1] |
Issue 2: Inconsistent results in synergy experiments with paclitaxel.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing | Titrate both this compound and paclitaxel to identify the optimal concentrations for synergistic effects. The synergy is often most pronounced at specific concentration ratios. |
| Timing of Drug Addition | The sequence and timing of drug administration can influence the outcome. Consider co-administration or sequential treatment protocols. |
| Endpoint Measurement | Utilize assays that can effectively measure apoptosis, such as cleaved PARP levels, to confirm the synergistic induction of cell death.[1] |
Quantitative Data Summary
Table 1: Sensitivity of TNBC Cell Lines to this compound
| Cell Line | GI50 (nmol/L) | Proliferation Rate (Doubling Time) | Notes |
| Sensitive | < 50 | Faster | Highly proliferative cell lines tend to be more sensitive. |
| Resistant | > 200 | Slower | Slower growing cell lines may exhibit reduced sensitivity. |
Note: Specific GI50 values can vary between studies and experimental conditions. The values presented are indicative of the ranges for sensitive and resistant classifications.[4]
Experimental Protocols
1. Cell Proliferation/Growth Inhibition (GI50) Assay
-
Cell Seeding: Plate TNBC cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 24 to 96 hours. A 24-hour treatment is often sufficient.[1]
-
Cell Viability Measurement: Use a suitable viability reagent (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to untreated controls and calculate the GI50 value, the concentration of the drug that causes a 50% reduction in cell growth.
2. Flow Cytometry for Cell Cycle Analysis
-
Treatment: Culture TNBC cells with this compound, paclitaxel, or a combination for 24 hours.
-
Cell Harvesting: Harvest and fix the cells in 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) containing RNase.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer to quantify the percentage of cells in G1, S, and G2/M phases.
3. In Vivo Pharmacodynamic Analysis
-
Model: Utilize human tumor xenograft models of TNBC (e.g., MDA-MB-231) in athymic mice.[1][3]
-
Treatment: Treat tumor-bearing mice with vehicle, paclitaxel alone, or in combination with this compound.[1][3]
-
Biomarker Analysis: Excise tumors at specified time points (e.g., 8 hours post-treatment for maximum effect) and analyze for key biomarkers.[3]
Visualizations
Caption: Mechanism of action of this compound and its synergy with paclitaxel.
Caption: Experimental workflow for assessing this compound sensitivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of BOS-172722 and Other Mps1 Kinase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of BOS-172722, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, with other Mps1 inhibitors that have been evaluated in preclinical and clinical settings. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents signaling pathway and workflow diagrams to facilitate a comprehensive understanding of these targeted cancer therapeutics.
Introduction to Mps1 Inhibition in Oncology
Monopolar Spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[1] In many cancer types, Mps1 is overexpressed, contributing to aneuploidy and tumor progression.[1] By inhibiting Mps1, cancer cells are driven into premature and faulty mitosis, leading to catastrophic chromosomal missegregation and subsequent cell death.[1] This mechanism makes Mps1 an attractive target for anticancer drug development. This compound is a novel, orally bioavailable small molecule inhibitor of Mps1 kinase.[2] This guide compares its efficacy profile with other notable Mps1 inhibitors: BAY 1161909, BAY 1217389, and CFI-402257.
Comparative Efficacy of Mps1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy data for this compound and other selected Mps1 inhibitors.
In Vitro Potency and Cellular Activity
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference(s) |
| This compound | Mps1 | 11 nM (1 mM ATP) | 63 nM (P-Mps1) | [3] |
| BAY 1161909 | Mps1 | < 1 nM | < 400 nM (HeLa) | [4] |
| BAY 1217389 | Mps1 | 0.63 nM | Not Specified | [4] |
| CFI-402257 | Mps1/TTK | 1.7 nM | 15 nM (Colon), 30 nM (Ovarian), 160 nM (Breast) | [5] |
In Vivo Efficacy in Xenograft Models
| Inhibitor | Treatment | Cancer Model | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| This compound | Monotherapy (50 mg/kg, oral, twice weekly) | MDA-MB-231 (TNBC) | 66% TGI | [6] |
| This compound + Paclitaxel | Combination Therapy | TNBC Xenografts | Robust tumor regressions | [2][7] |
| BAY 1161909 | Monotherapy | Various Xenografts | Moderate efficacy | [4][8] |
| BAY 1161909 + Paclitaxel | Combination Therapy | NCI-H1299 (NSCLC), LU387 (PDX) | Improved efficacy over monotherapy | [1][4] |
| BAY 1217389 | Monotherapy | Various Xenografts | Moderate efficacy | [4][8] |
| BAY 1217389 + Paclitaxel | Combination Therapy | Broad range of xenografts | Strongly improved efficacy over monotherapy | [4] |
| CFI-402257 | Monotherapy (5 mg/kg, oral, daily) | MDA-MB-231 (TNBC) | 74% TGI | [9] |
| CFI-402257 | Monotherapy (6 mg/kg, oral, daily) | MDA-MB-231 (TNBC) | 89% TGI | [9] |
| CFI-402257 | Monotherapy (5 mg/kg, oral, daily) | MDA-MB-468 (TNBC) | 75% TGI | [9] |
| CFI-402257 | Monotherapy (6 mg/kg, oral, daily) | MDA-MB-468 (TNBC) | 94% TGI | [9] |
Signaling Pathways and Experimental Workflows
Visual representations of the Mps1 signaling pathway and a general experimental workflow for evaluating Mps1 inhibitors are provided below.
Caption: Mps1 kinase role in the spindle assembly checkpoint signaling pathway.
Caption: A generalized experimental workflow for assessing Mps1 inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Mps1 Kinase Inhibition Assay (Biochemical IC50)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Mps1 kinase activity in a cell-free system.
-
Materials:
-
Recombinant human Mps1 kinase.
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
ATP (at a concentration near the Km for Mps1, e.g., 10 µM, and a higher concentration, e.g., 1 mM, to assess ATP competitiveness).
-
Mps1 substrate (e.g., a synthetic peptide or a protein like myelin basic protein).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or 32P-ATP and scintillation counter).
-
Microplates (e.g., 96-well or 384-well).
-
-
Procedure:
-
Add kinase buffer, Mps1 kinase, and the test compound at various concentrations to the wells of a microplate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a kinase inhibitor or EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (GI50)
-
Objective: To determine the concentration of a compound that causes a 50% reduction in the proliferation of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds serially diluted in DMSO.
-
Cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®).
-
Microplates (96-well).
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI50 value.
-
In Vivo Tumor Xenograft Efficacy Study
-
Objective: To evaluate the antitumor efficacy of an Mps1 inhibitor as a monotherapy and in combination with other agents in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Human cancer cells (e.g., MDA-MB-231 for TNBC model) or patient-derived tumor fragments (for PDX models).
-
Matrigel (optional, to support initial tumor growth).
-
Test compounds (e.g., this compound) and combination agents (e.g., paclitaxel) formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously or orthotopically implant cancer cells or tumor fragments into the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, Mps1 inhibitor monotherapy, standard-of-care monotherapy, combination therapy).
-
Administer the treatments according to the specified dose and schedule.
-
Measure tumor volume (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker assessment).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Discussion of Comparative Efficacy
This compound demonstrates high potency as an Mps1 inhibitor, with biochemical and cellular IC50 values in the low nanomolar range.[3] Its efficacy is particularly pronounced in triple-negative breast cancer (TNBC) models, a cancer subtype with high unmet medical need.[2] While single-agent activity of this compound shows moderate tumor growth inhibition, its synergistic effect with paclitaxel is significant, leading to robust tumor regressions in preclinical models.[6][7]
BAY 1161909 and BAY 1217389 also exhibit potent Mps1 inhibition with low nanomolar IC50 values.[4] Similar to this compound, their preclinical data indicate moderate efficacy as monotherapies but a strong synergistic effect when combined with paclitaxel.[4][8] The clinical development of BAY 1161909 was halted in favor of BAY 1217389.[10]
CFI-402257 is another potent and selective Mps1 inhibitor with impressive single-agent antitumor activity in various xenograft models, including TNBC.[9] The reported TGI values for CFI-402257 monotherapy are notable.[9]
A key differentiator for the clinical application of these inhibitors will likely be their therapeutic window and safety profile, especially in combination therapies. The synergistic effect with taxanes is a common and promising feature among all these Mps1 inhibitors, suggesting a class-wide mechanism of action that could be exploited in paclitaxel-resistant tumors.
Conclusion
This compound is a highly effective Mps1 inhibitor with a preclinical profile that strongly supports its clinical development, particularly in combination with paclitaxel for the treatment of TNBC. Its efficacy is comparable to other Mps1 inhibitors that have entered clinical trials. The decision to advance a specific Mps1 inhibitor will ultimately depend on a combination of factors including its detailed efficacy in various cancer models, safety profile, pharmacokinetic properties, and the strategic focus of the developing organization. This guide provides a foundational comparison to aid researchers and drug developers in their evaluation of this compound within the competitive landscape of Mps1-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. | BioWorld [bioworld.com]
A Preclinical Head-to-Head: A Comparative Guide to BOS-172722 and CFI-400945
In the landscape of targeted cancer therapies, inhibitors of critical cell cycle kinases have emerged as a promising strategy to exploit the proliferative vulnerabilities of tumor cells. This guide provides a detailed preclinical comparison of two such inhibitors: BOS-172722, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, and CFI-400945, a selective inhibitor of Polo-like Kinase 4 (PLK4). Both kinases are essential regulators of mitotic progression, and their inhibition represents distinct approaches to inducing mitotic catastrophe and subsequent cancer cell death.
This report is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the preclinical performance of this compound and CFI-400945, supported by experimental data.
Mechanism of Action
This compound: Targeting the Spindle Assembly Checkpoint
This compound is an orally bioavailable small molecule that inhibits MPS1, a key protein kinase of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] By inhibiting MPS1, this compound abrogates the SAC, leading to premature entry into anaphase, severe chromosome missegregation, and ultimately, apoptotic cell death in cancer cells.[4][5] Preclinical studies have shown that this mechanism is particularly effective in highly proliferative tumors, such as triple-negative breast cancer (TNBC), and acts synergistically with taxanes like paclitaxel.[4][5]
CFI-400945: Disrupting Centriole Duplication
CFI-400945 is a potent and orally active inhibitor of PLK4, the master regulator of centriole duplication.[6][7] Centrioles are fundamental components of centrosomes, which orchestrate the formation of the mitotic spindle.[6] Inhibition of PLK4 by CFI-400945 leads to dysregulated centriole duplication, resulting in mitotic defects, aneuploidy, and cell death.[7][8] Notably, preclinical evidence suggests that cancer cells with a deficiency in the tumor suppressor PTEN may exhibit increased sensitivity to PLK4 inhibition.[7]
In Vitro Efficacy
The following tables summarize the in vitro potency of this compound and CFI-400945 in various cancer cell lines.
Table 1: In Vitro Potency of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | GI50 (nM) |
| TNBC | ||
| MDA-MB-231 | Mesenchymal-like | 23 |
| MDA-MB-468 | Basal-like | 33 |
| BT-549 | Mesenchymal-like | 41 |
| Hs 578T | Mesenchymal-like | 58 |
| Non-TNBC | ||
| MCF-7 | Luminal A | 210 |
| T-47D | Luminal A | 250 |
| SK-BR-3 | HER2+ | >1000 |
| BT-474 | Luminal B | >1000 |
Data represents 50% growth inhibition after a 5-day continuous exposure.
Table 2: In Vitro Potency of CFI-400945
| Target/Cell Line | Assay Type | IC50/GI50 (nM) |
| Biochemical Assays | ||
| PLK4 | Kinase Assay (cell-free) | 2.8 |
| Aurora B | Kinase Assay (cell-free) | 98 |
| TrkA | Kinase Assay (cell-free) | 6 |
| TrkB | Kinase Assay (cell-free) | 9 |
| Tie-2 | Kinase Assay (cell-free) | 22 |
| Cell-Based Assays | ||
| HCT116 (Colon) | Growth Inhibition (5 days) | 4 |
| HCC1954 (Breast) | Growth Inhibition (5 days) | 5 |
| A549 (Lung) | Growth Inhibition (5 days) | 5 |
IC50 values represent the concentration for 50% inhibition of the kinase activity. GI50 values represent the concentration for 50% growth inhibition.[4]
In Vivo Efficacy in Preclinical Models
Both this compound and CFI-400945 have demonstrated significant anti-tumor activity in vivo in various xenograft models.
This compound in Combination with Paclitaxel in a Triple-Negative Breast Cancer Xenograft Model
In a study utilizing an MDA-MB-231 TNBC orthotopic xenograft model, the combination of this compound and paclitaxel resulted in robust tumor regressions.[5] As a single agent, this compound showed a moderate reduction in tumor growth.[9]
Table 3: In Vivo Efficacy of this compound in an MDA-MB-231 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| This compound (monotherapy) | 50 mg/kg, oral, twice a week for 47 days | 66% (p=0.0001) |
| This compound + Paclitaxel | Not specified in detail | Significant tumor regressions |
CFI-400945 in a Breast Cancer Patient-Derived Xenograft (PDX) Model
CFI-400945 has shown single-agent anti-tumor activity in multiple xenograft models, including those derived from breast cancer patients.[7]
Table 4: In Vivo Efficacy of CFI-400945
| Xenograft Model | Dosing Schedule | Outcome |
| Breast Cancer PDX (PTEN-null) | Not specified in detail | Significant tumor regression |
| Pancreatic Cancer PDX | 52 mg/kg, oral, single dose | Reduced tumor-initiating cell frequency |
| AT/RT Orthotopic Xenograft | 7.5 mg/kg, oral, daily for 20 days | Inhibited tumor growth and improved survival |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits MPS1, leading to SAC abrogation and apoptosis.
Caption: CFI-400945 inhibits PLK4, causing mitotic defects and cell death.
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with serial dilutions of either this compound or CFI-400945. For combination studies, a fixed concentration of a second agent (e.g., paclitaxel) was added with the serially diluted primary compound. Cells were incubated for 5 days (120 hours). Cell viability was assessed using a sulforhodamine B (SRB) assay. The absorbance was read on a plate reader, and the data was used to calculate the GI50 values (the concentration of the drug that causes 50% inhibition of cell growth).[4]
In Vivo Xenograft Studies (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) were used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for breast cancer) were implanted either subcutaneously or orthotopically into the mice.[10]
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomized into different treatment groups (vehicle control, single agents, combination therapy).
-
Dosing:
-
Tumor Volume Measurement: Tumor size was measured periodically (e.g., twice a week) using calipers, and tumor volume was calculated using the formula: (length x width²)/2.
-
Endpoint Analysis: The study endpoint was typically reached when tumors in the control group reached a predetermined size or when signs of toxicity were observed. Efficacy was evaluated by comparing the tumor growth inhibition between the treatment and control groups.
Conclusion
This compound and CFI-400945 are promising preclinical candidates that target distinct but equally critical nodes in mitotic progression. This compound, through its inhibition of MPS1, demonstrates potent activity, particularly in combination with chemotherapy in TNBC models. CFI-400945, by targeting PLK4, shows robust single-agent anti-tumor efficacy in various cancer types, with potential for biomarker-driven patient selection (e.g., PTEN status).
The choice between these two agents in a clinical development setting would likely depend on the specific cancer type, the genetic background of the tumor, and the potential for combination therapies. Further preclinical studies directly comparing these two agents in the same models would be beneficial to delineate their relative strengths and potential clinical applications more clearly.
References
- 1. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Evaluating BOS-172722 in Combination with Other Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BOS-172722, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, is a promising anti-cancer agent currently under investigation. Its mechanism of action, which disrupts the spindle assembly checkpoint and induces rapid, error-prone mitosis in cancer cells, makes it a prime candidate for combination therapies. This guide provides a comprehensive comparison of this compound in combination with other chemotherapy agents, supported by preclinical and clinical data.
Mechanism of Action: Targeting Mitotic Catastrophe
This compound's primary target, MPS1, is a crucial protein kinase that ensures the proper alignment and segregation of chromosomes during cell division.[1] By inhibiting MPS1, this compound accelerates mitosis, leading to catastrophic chromosomal abnormalities and ultimately, cancer cell death.[2] This unique mechanism holds the potential to overcome resistance to conventional chemotherapy.[3]
Below is a diagram illustrating the signaling pathway of MPS1 and the mechanism of action for this compound.
References
Validating the Specificity of BOS-172722 for Mps1 Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of BOS-172722, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. Through a detailed comparison with other Mps1 inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating the spindle assembly checkpoint (SAC) and developing novel cancer therapeutics.
Executive Summary
This compound is a highly selective, orally bioavailable small molecule inhibitor of Mps1 kinase, a critical regulator of the spindle assembly checkpoint.[1][2][3] Inhibition of Mps1 by this compound disrupts the proper alignment of chromosomes during mitosis, leading to rapid and error-prone cell division and subsequent cell death in cancer cells.[1][4] This guide compares the biochemical potency and cellular activity of this compound with other known Mps1 inhibitors, providing a framework for evaluating its specificity and therapeutic potential.
Mps1 Kinase Signaling Pathway
Mps1 is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint, a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.[5][6][7] When kinetochores are not properly attached to the mitotic spindle, Mps1 is activated and initiates a signaling cascade that prevents the onset of anaphase. This delay provides time for error correction and maintains genomic stability. Key downstream effectors of Mps1 include the recruitment of MAD1 and MAD2 to unattached kinetochores.[2][5]
Caption: Mps1 signaling at the spindle assembly checkpoint.
Comparison of Mps1 Kinase Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable Mps1 inhibitors.
Table 1: Biochemical Potency of Mps1 Inhibitors
| Inhibitor | IC50 (nM) vs Mps1 | Assay Conditions |
| This compound | 4 (at 10 µM ATP) | In vitro kinase assay with purified recombinant Mps1 protein.[1] |
| BAY 1161909 | <1 | Not specified |
| BAY 1217389 | <10 | Not specified |
| CFI-402257 | 1.7 | In vitro TTK assay. |
| AZ3146 | 35 | Mps1Cat assay. |
| NMS-P715 | 182 | ATP-competitive assay. |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Mps1 by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity of Mps1 Inhibitors
| Inhibitor | Cell Line | GI50 (nM) | Assay Duration |
| This compound | HCT116 | ~60 | 96 hours |
| This compound | MDA-MB-231 (TNBC) | <50 | 5 days |
| This compound | Variety of cancer cell lines | Wide range | 5 days |
| Mps-BAY2a | HCT116 | ~160 to >10,000 | Not specified |
| NMS-P715 | A2780 | ~192 to 10,000 | Not specified |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. This data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Mps1 Kinase Assay
This assay determines the direct inhibitory effect of a compound on Mps1 kinase activity.
Protocol:
-
Reagents: Purified recombinant human Mps1 kinase, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. b. In a microplate, combine the Mps1 enzyme, the inhibitor dilution, and the kinase buffer. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay (MTT/MTS Assay)
This assay measures the effect of an inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.[8][9][10]
-
Compound Treatment: Treat the cells with serial dilutions of the Mps1 inhibitor for a specified duration (e.g., 72 or 96 hours).[1][11]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][10]
-
Measurement: For MTT assays, add a solubilizing agent to dissolve the formazan crystals.[8][10] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the GI50 value.
Western Blotting for Mps1 Substrate Phosphorylation
This method is used to confirm the on-target activity of the inhibitor in a cellular context by measuring the phosphorylation of a known Mps1 substrate, such as KNL1.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the Mps1 inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the Mps1 substrate (e.g., anti-phospho-KNL1). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The total protein level of the substrate should also be measured as a loading control.
Caption: A typical workflow for validating Mps1 inhibitor specificity.
KINOMEscan™ Specificity Assay
To assess the broader selectivity of an inhibitor, a KINOMEscan™ assay is employed to quantify its binding to a large panel of kinases.
Protocol Overview:
The KINOMEscan™ platform utilizes a competition binding assay.[13] A test compound is profiled against hundreds of kinases in a single experiment. The compound's ability to compete with a proprietary, immobilized ligand for binding to the active site of each kinase is measured. The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding. This provides a comprehensive overview of the inhibitor's selectivity profile across the human kinome.
Conclusion
The available data strongly support the high specificity of this compound for Mps1 kinase. Its potent biochemical and cellular activity, coupled with a favorable selectivity profile, distinguishes it from other Mps1 inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound in oncology. The continued investigation of this compound, particularly in combination with other anti-cancer agents, holds significant promise for the treatment of various malignancies, including triple-negative breast cancer.[2][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 7. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. drugtargetreview.com [drugtargetreview.com]
Overcoming Resistance: A Comparative Guide to the Cross-Resistance Profile of BOS-172722
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel MPS1 inhibitor BOS-172722 with other mitotic inhibitors, supported by experimental data.
This compound is an orally bioavailable, selective inhibitor of Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint (SAC).[1][2] By inhibiting MPS1, this compound forces cancer cells to undergo premature and aberrant cell division, leading to catastrophic chromosomal missegregation and subsequent cell death.[2][3] This mechanism of action presents a promising strategy to overcome resistance to traditional mitotic inhibitors, which primarily target microtubule dynamics. This guide provides a comparative analysis of this compound's performance, particularly in the context of resistance to other established mitotic agents.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, highlighting the synergistic effects of this compound with paclitaxel in triple-negative breast cancer (TNBC) cell lines.
| Treatment Group | Mean Time in Mitosis (minutes) | Cell Viability (% of control) | Reference |
| Paclitaxel alone | 110 | 40% | [4] |
| This compound + Paclitaxel | 15 | 0% | [4] |
Table 1: Synergistic Effect of this compound and Paclitaxel on Mitotic Duration and Cell Viability. In laboratory studies, the combination of this compound with paclitaxel dramatically reduced the time cancer cells spent in mitosis from 110 minutes to just 15 minutes.[4] This rapid and faulty cell division resulted in the death of all cancer cells, whereas 40% of cells treated with paclitaxel alone survived.[4]
| Cell Line | Drug Combination | Synergy Volume | Reference |
| MDA-MB-231 (TNBC) | This compound + Paclitaxel | High | [5] |
| MDA-MB-231 (TNBC) | This compound + Eribulin | Moderate | [5] |
| MDA-MB-231 (TNBC) | This compound + Doxorubicin | Low | [6] |
Table 2: Comparative Synergy of this compound with Different Chemotherapeutic Agents in TNBC. Studies have shown that this compound exhibits the strongest synergistic effects when combined with the microtubule-stabilizing agent paclitaxel. The synergy with another microtubule inhibitor, eribulin, was moderate, while the combination with the topoisomerase II inhibitor doxorubicin showed low synergy.[5][6]
Mechanisms of Action and Resistance
This compound: A Novel Approach Targeting MPS1
This compound's unique mechanism of action circumvents common resistance pathways that affect microtubule-targeting agents. Resistance to drugs like paclitaxel and vinca alkaloids often arises from the overexpression of efflux pumps, such as P-glycoprotein (P-gp), or from mutations in the tubulin protein itself, which prevent the drug from binding effectively. By targeting MPS1, a component of the spindle assembly checkpoint, this compound acts on a different aspect of mitosis, making it effective even in cells that have developed resistance to microtubule inhibitors.[7]
Traditional Mitotic Inhibitors: Mechanisms and Acquired Resistance
-
Taxanes (e.g., Paclitaxel): Stabilize microtubules, leading to mitotic arrest. Resistance is commonly associated with overexpression of drug efflux pumps and mutations in β-tubulin.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): Inhibit microtubule polymerization, leading to mitotic arrest. Resistance is also frequently linked to efflux pump overexpression.
-
Eribulin: A non-taxane microtubule dynamics inhibitor. While it can be effective in some taxane-resistant tumors, resistance to eribulin can also develop, sometimes through similar mechanisms involving efflux pumps.
-
Ixabepilone: An epothilone that stabilizes microtubules and has shown activity in some taxane-resistant cancers. However, resistance can still emerge, often due to tubulin mutations.
Experimental Protocols
Cell Viability and Growth Inhibition Assay (Sulforhodamine B Assay)
This assay is used to determine the effect of this compound and other inhibitors on cell proliferation.
-
Cell Seeding: Cancer cell lines, including those resistant to specific mitotic inhibitors, are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the comparator mitotic inhibitor, or a combination of both.
-
Fixation: After a set incubation period (e.g., 72 hours), the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Solubilization and Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader. The absorbance is proportional to the number of viable cells.
Analysis of Mitosis by Live-Cell Imaging
This method allows for the direct observation of the effects of this compound on cell division.
-
Cell Preparation: Cells are seeded in a glass-bottom dish suitable for microscopy and may be transfected with a fluorescent marker for chromosomes (e.g., H2B-mCherry).
-
Drug Incubation: The cells are treated with the desired concentration of this compound, paclitaxel, or the combination.
-
Time-Lapse Microscopy: The dish is placed on a microscope stage within an environmentally controlled chamber. Images are captured at regular intervals (e.g., every 5-10 minutes) over a prolonged period (e.g., 24-48 hours).
-
Data Analysis: The time from nuclear envelope breakdown to the onset of anaphase is measured for individual cells to determine the duration of mitosis.
In Vivo Xenograft Studies
These studies assess the efficacy of this compound in a living organism.
-
Tumor Implantation: Human cancer cells, including paclitaxel-resistant lines, are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with this compound (administered orally), paclitaxel (administered intravenously), or the combination, according to a predetermined schedule. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of cell division (e.g., phospho-histone H3).[2][8]
Visualizing the Pathways and Workflows
Figure 1: Simplified signaling pathways of this compound versus traditional microtubule-targeting mitotic inhibitors.
Figure 2: General experimental workflow for cross-resistance studies of this compound.
References
- 1. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. icr.ac.uk [icr.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Mps1 Kinase Inhibitors
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial mechanism ensuring the accurate segregation of chromosomes during mitosis.[1] Given its frequent overexpression in various human cancers, Mps1 has emerged as a promising therapeutic target.[1][2] The development of small-molecule inhibitors targeting Mps1 aims to disrupt this checkpoint, leading to mitotic errors, aneuploidy, and ultimately, the death of cancer cells.[1][3] This guide provides a comparative overview of the safety profiles of several Mps1 inhibitors that have undergone preclinical and clinical evaluation, presenting key experimental data and methodologies for researchers and drug development professionals.
Quantitative Safety and Tolerability Data
The safety profiles of Mps1 inhibitors vary, with data primarily derived from preclinical animal studies and early-phase human clinical trials. The following table summarizes the key safety findings for prominent Mps1 inhibitors. It is important to note that while often discussed in the context of mitotic inhibitors, CFI-400945 is a selective inhibitor of Polo-like kinase 4 (PLK4), not Mps1.[4]
| Inhibitor | Target(s) | Development Phase | Key Safety Findings | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (AEs) | Source |
| S-81694 | Mps1 | Phase I | In a first-in-human study with patients having advanced solid tumors, the Maximum Tolerated Dose (MTD) was not reached.[5] The study was ultimately discontinued for strategic reasons.[6] | Grade 3 anemia, Grade 4 hypertension, Grade 3 fatigue.[5] | Fatigue (57.9%), anemia (44.7%), nausea (31.6%).[5] | [5][6] |
| BAY 1217389 | Mps1 | Phase I | A study in combination with paclitaxel found the combination was associated with considerable toxicity.[7][8] Preclinical data suggested good tolerability and no added toxicity to paclitaxel monotherapy.[9][10] | Hematologic toxicities (55.6% of DLTs), including Grade ≥3 neutropenia.[7][8] | Nausea (45.3%), fatigue (41.3%), diarrhea (40.0%).[7][8] | [7][8][9][10] |
| NMS-P715 | Mps1 (Selective) | Preclinical | Well-tolerated in mouse xenograft models at doses up to 100 mg/kg, with no signs of body weight loss or other overt toxicities.[11][12] Showed selective reduction of cancer cell proliferation while leaving normal cells largely unaffected.[1] | Not reported in available preclinical data. | Not reported in available preclinical data. | [1][11][12][13] |
| CFI-400945 | PLK4 (Selective) | Phase II | Recommended Phase 2 Dose (RP2D) established at 64 mg/day.[4][14] Generally well-tolerated in a Phase 2 study for AML, MDS, or CMML.[15] | Colitis, dose-dependent neutropenia.[4][14][15] | Febrile neutropenia (67%), hypokalemia (56%), anemia (44%), hypomagnesemia (44%).[15] | [4][14][15] |
Signaling Pathways and Experimental Workflows
To contextualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the Mps1 signaling pathway and a typical safety assessment workflow.
References
- 1. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-man, first-in-class phase I study with the monopolar spindle 1 kinase inhibitor S81694 administered intravenously in adult patients with advanced, metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Implications of Co-Targeting the EGFR and Spindle Assembly Checkpoint Pathways in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
A Comparative Meta-Analysis of Mps1 Inhibitors in Triple-Negative Breast Cancer
For Immediate Release
A comprehensive review of preclinical and clinical data reveals the therapeutic potential and comparative efficacy of Monopolar Spindle 1 (Mps1) kinase inhibitors in the treatment of triple-negative breast cancer (TNBC). This guide synthesizes available experimental data to offer a comparative analysis of leading Mps1 inhibitors, providing valuable insights for researchers, scientists, and drug development professionals.
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] The overexpression of the Monopolar Spindle 1 (Mps1) kinase, also known as TTK protein kinase, in TNBC and its correlation with poor patient survival have identified it as a promising therapeutic target.[1][3] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[3][4][5] Inhibition of Mps1 in cancer cells, which often exhibit chromosomal instability, leads to severe chromosome mis-segregation, catastrophic aneuploidy, and subsequent apoptosis, thereby halting tumor progression.[1][3] This guide provides a meta-analysis of the current landscape of Mps1 inhibitors, with a focus on their performance in TNBC models.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
Mps1 kinase plays a pivotal role in the spindle assembly checkpoint (SAC) by recruiting essential checkpoint proteins to unattached kinetochores during mitosis. This action prevents the premature separation of sister chromatids, ensuring genomic stability. In many cancer cells, including TNBC, there is an upregulation of Mps1, which helps the cells tolerate a high degree of chromosomal instability.[3] Mps1 inhibitors disrupt this process, forcing cells to exit mitosis prematurely, which results in gross chromosomal segregation errors and, ultimately, cell death.[4][5] This mechanism of action is particularly effective in highly proliferative cancer cells, such as those characteristic of TNBC.[5][6]
Comparative Efficacy of Mps1 Inhibitors in TNBC
Several small-molecule inhibitors of Mps1 have been evaluated in preclinical and clinical settings. This section compares the performance of key inhibitors based on available data.
| Inhibitor | Development Stage | Efficacy in TNBC Models (Preclinical) | Combination Synergy | Clinical Trial Identifier |
| BOS172722 (CCT289346) | Phase I[4] | Potent single-agent activity, particularly in highly proliferative TNBC cell lines with a compromised SAC.[5][6] Induces robust tumor regression in xenograft models.[5] | Synergizes with paclitaxel to induce gross chromosomal segregation defects and robust tumor regressions in vivo.[4][5][6] Also shows synergy with eribulin and doxorubicin.[5] | NCT03328494[4] |
| Compound 13 | Preclinical[3] | Exhibits single-agent tumor growth inhibition in a murine xenograft model of human TNBC.[3] Orally bioavailable and brain penetrant.[3] | Data not extensively reported, but developed as a single-agent therapy. | Not Applicable |
| CFI-402257 (Luvixasertib) | Phase Ib[7] | Reduces cell viability across human and murine TNBC cell lines.[8] Granted FDA fast-track approval for hormone receptor-positive breast cancer.[8][9] | Well-tolerated in combination with weekly paclitaxel in a Phase 1b trial.[7] Also shows schedule-dependent synergy with carboplatin.[7] Induces radiosensitization in TNBC models.[8][9] | CCTG IND.236[7] |
| Empesertib | Preclinical[8][9] | Reduced cell viability in both human and murine TNBC cell lines.[8] | Radiosensitizes syngeneic murine models of TNBC.[9] | Not Applicable |
Experimental Protocols
The following are summaries of key experimental methodologies cited in the reviewed literature for evaluating Mps1 inhibitors.
Cell-Based Assays for Viability and Apoptosis
-
Cell Lines: A panel of human TNBC cell lines (e.g., MDA-MB-231, BT-549, CAL-51) and non-TNBC cell lines are used for comparative analysis.[5][8]
-
Cell Viability/Growth Inhibition (GI50) Assay: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 96 hours). Cell viability is typically assessed using assays such as the sulforhodamine B (SRB) assay or CellTiter-Glo. The GI50, the concentration required to inhibit cell growth by 50%, is then calculated.[5]
-
Apoptosis Assay: Apoptosis is quantified by measuring the levels of cleaved poly(ADP-ribose) polymerase (PARP) via Western blotting or by flow cytometry using Annexin V staining.[1][5] Caspase-3/7 activation is another marker for apoptosis.[1][2]
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude) are typically used. Human TNBC cells are implanted either subcutaneously to form solid tumors or intravenously to model metastasis.[5] Syngeneic models in immunocompetent mice (e.g., 4T1 in BALB/c) are used to study the effects on the tumor immune microenvironment.[8][9]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, Mps1 inhibitor alone, chemotherapy alone, combination). Drugs are administered orally or via injection according to a predetermined schedule and dosage.[5][10]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised for pharmacodynamic and histological analysis, including immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[5][11]
Conclusions and Future Directions
The available data strongly support the continued development of Mps1 inhibitors for the treatment of TNBC. The synergistic effect observed with taxanes is particularly promising and forms the basis for several ongoing clinical trials.[7][10] Preclinical studies have demonstrated that TNBC cell lines with high proliferation rates and a compromised spindle assembly checkpoint are particularly sensitive to Mps1 inhibition, suggesting potential biomarkers for patient stratification.[5][11]
Future research should focus on:
-
Direct comparative studies of different Mps1 inhibitors in standardized preclinical models.
-
The identification and validation of predictive biomarkers to select patients most likely to respond to Mps1 inhibitor therapy.
-
Exploring novel combination strategies, including with immunotherapy and radiotherapy, to enhance efficacy and overcome potential resistance mechanisms.[8][9]
The targeting of Mps1 represents a rational and promising therapeutic strategy for TNBC, a disease with a high unmet medical need. The outcomes of ongoing clinical trials are eagerly awaited and will be crucial in defining the role of this class of drugs in the clinical management of triple-negative breast cancer.
References
- 1. TTK/hMPS1 Is an Attractive Therapeutic Target for Triple-Negative Breast Cancer | PLOS One [journals.plos.org]
- 2. TTK/hMPS1 Is an Attractive Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 4. icr.ac.uk [icr.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
Essential Procedures for the Safe Disposal of BOS-172722
Researchers and laboratory personnel must handle the disposal of BOS-172722, a potent and selective Mps1 kinase inhibitor, with stringent safety measures.[1][2] As a compound under investigation for cancer treatment, it should be managed as a hazardous, antineoplastic agent.[1][2] Adherence to established protocols for cytotoxic compounds is crucial to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE) and Handling Precautions
When preparing this compound for disposal, appropriate personal protective equipment is mandatory. This includes:
-
Gloves: Double chemotherapy gloves are required to provide maximum protection.[3] Gloves should be changed immediately if they become contaminated, torn, or punctured, and at least every hour during handling procedures.[3]
-
Gown: A solid-front barrier gown should be worn.[3]
-
Eye and Face Protection: Safety goggles or a full-face shield must be used.[3]
-
Respiratory Protection: In situations where aerosolization or dust generation is possible, a properly fitted respirator is necessary.[4]
All handling of this compound, including preparation for disposal, should be conducted within a certified biological safety cabinet (BSC) or a designated containment area to minimize exposure risk.[3]
Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is a critical step in the disposal process. Different waste streams require specific containers to ensure they are handled correctly by waste management personnel.
| Waste Type | Container Requirement |
| Non-Sharps Solid Waste | Yellow "Trace" chemotherapy waste container. This includes items such as contaminated gloves, gowns, bench paper, and other disposable lab supplies.[3] |
| Sharps Waste | Red sharps container for syringes that have been fully emptied of the drug.[3] |
| Bulk Liquid and Solid Waste | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container for any residual drug, solutions, or heavily contaminated items.[3] |
| P-Listed Chemical Waste | If this compound or any of its components are classified as P-listed (acutely toxic), this waste must be collected in a separate, dedicated container.[3] |
All waste containers must be clearly labeled with a URI hazardous waste label and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] It is imperative not to mix antineoplastic waste with other laboratory waste streams.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Decontamination and Spill Management
In the event of a spill, the area should be immediately secured. Absorbent matting should be used to contain the spill, and the area should be decontaminated following established laboratory procedures for hazardous drugs.[3] All materials used for spill cleanup must be disposed of as hazardous chemical waste in a black RCRA container.[3]
Final Disposal
Once properly segregated and containerized, the hazardous waste should be collected by the institution's Environmental Health and Safety (EHS) department for final disposal at an approved waste management facility.[5] It is essential to follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. medline.com [medline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling BOS-172722
Essential Safety and Handling Guide for BOS-172722
Disclaimer: This document provides guidance on the safe handling of the potent research compound this compound based on general principles for managing hazardous laboratory chemicals. No official Material Safety Data Sheet (MSDS) for this compound was publicly available at the time of writing. Therefore, it is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory's standard operating procedures and to consult with your institution's Environmental Health and Safety (EHS) department.
Overview of this compound
This compound is a highly potent and selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase, a critical component of the Spindle Assembly Checkpoint (SAC) that ensures proper chromosome segregation during mitosis.[1][2][3] Due to its mechanism of action, it is investigated as a potential anti-cancer agent, particularly for aggressive cancers like triple-negative breast cancer.[1][2] As a potent, biologically active molecule, this compound should be handled with a high degree of caution to prevent accidental exposure.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure to potent research compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times when handling the compound or its solutions. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Goggles or Glasses | Use chemical splash goggles or safety glasses with side shields that comply with ANSI Z87.1 standards. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is required. Consider a disposable gown for procedures with a higher risk of splashes. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood. For procedures outside a fume hood where aerosols may be generated, a NIOSH-approved respirator may be necessary based on your institutional risk assessment. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for minimizing exposure risk and ensuring the integrity of the compound.
| Phase | Procedure | Key Considerations |
| Receiving | Inspect the package upon arrival for any signs of damage or leakage. | If the container is compromised, do not open it. Isolate the package in a fume hood and contact your EHS department. |
| Storage | Store this compound in a cool, dry, and dark place. | Refer to the supplier's instructions for the optimal storage temperature, which is typically -20°C for solid compounds. Store in a clearly labeled, sealed container within a designated area for potent compounds. |
| Preparation | Prepare stock solutions in a chemical fume hood. | Use a calibrated analytical balance to weigh the solid compound. Reconstitute in a suitable solvent (e.g., DMSO) to a known concentration. |
| Use | Perform all experiments involving this compound in a controlled environment. | For cell culture experiments, conduct all steps within a biological safety cabinet. For animal studies, follow all institutional guidelines for handling hazardous substances in a vivarium setting. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware | Collect all disposable items (e.g., pipette tips, tubes, gloves) in a designated hazardous waste bag. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, labeled hazardous waste container. |
| Decontamination | Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable cleaning agent. |
Experimental Protocols
A. In Vitro Cell Viability Assay
This protocol describes a typical experiment to assess the effect of this compound on the proliferation of cancer cell lines, such as triple-negative breast cancer cells (e.g., MDA-MB-231).
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the treated cells for a specified period, typically 72 to 96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
B. In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a human tumor xenograft model in immunocompromised mice. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) during their exponential growth phase. Resuspend the cells in a suitable medium, such as a mixture of medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank or orthotopically into the mammary fat pad of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., 50 mg/kg, twice a week).[1] The control group should receive the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
This compound Signaling Pathway: Inhibition of the Spindle Assembly Checkpoint
Caption: this compound inhibits MPS1, disrupting the Spindle Assembly Checkpoint.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
